(2-(Trifluoromethyl)thiazol-4-yl)methanamine
Description
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Properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)4-10-3(1-9)2-11-4/h2H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNZSFAYIKOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590498 | |
| Record name | 1-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852854-39-8 | |
| Record name | 2-(Trifluoromethyl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852854-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-(Trifluoromethyl)thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this valuable building block. We will delve into its physicochemical characteristics, spectroscopic profile, and plausible synthetic strategies, offering insights for its utilization in the design and development of novel therapeutic agents.
Introduction: The Significance of Fluorinated Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component in the design of biologically active molecules. The incorporation of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl group, can profoundly influence a molecule's properties. The high electronegativity of fluorine can alter the acidity of nearby protons, modulate pKa, and enhance ligand-protein interactions. Furthermore, the CF₃ group is known to improve metabolic stability by blocking sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.
(2-(Trifluoromethyl)thiazol-4-yl)methanamine combines these advantageous features, presenting a primary amine for further functionalization and a strategically positioned trifluoromethyl group on a thiazole core. This unique combination makes it a highly sought-after building block for the synthesis of novel compounds with potential therapeutic applications across various disease areas.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and drug development. The following table summarizes the known and predicted properties of (2-(Trifluoromethyl)thiazol-4-yl)methanamine.
| Property | Value | Source |
| CAS Number | 852854-39-8 | [2] |
| Molecular Formula | C₅H₅F₃N₂S | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Boiling Point | 163 °C | [1] |
| Density | 1.449 g/cm³ | [1] |
| Flash Point | 52 °C | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiazole ring proton, the methylene protons, and the amine protons. The thiazole proton (at C5) will likely appear as a singlet in the aromatic region. The methylene protons (-CH₂-) adjacent to the amine will also be a singlet, shifted downfield due to the influence of the thiazole ring. The amine protons (-NH₂) will typically present as a broad singlet, and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms. The thiazole ring carbons will have characteristic shifts, with the carbon attached to the CF₃ group (C2) being significantly influenced by the electron-withdrawing nature of the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to a thiazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching: Signals for the aromatic C-H of the thiazole ring and the aliphatic C-H of the methylene group.
-
C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring.
-
C-F stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region due to the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 182. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the thiazole ring, providing further structural confirmation.
Synthesis Strategies
While a specific, detailed experimental protocol for the synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine is not widely published, several logical synthetic routes can be proposed based on established methodologies for thiazole synthesis and functional group transformations.
Proposed Synthetic Pathway: Reductive Amination of a Thiazole Aldehyde
A highly plausible and efficient route involves the reductive amination of a key intermediate, 2-(trifluoromethyl)thiazole-4-carbaldehyde. This two-step, one-pot process is a cornerstone of amine synthesis.[3]
Figure 1: Proposed reductive amination workflow.
Causality Behind Experimental Choices:
-
Choice of Precursor: 2-(Trifluoromethyl)thiazole-4-carbaldehyde is a logical precursor as the aldehyde functionality is readily converted to a primary amine.
-
Reaction Conditions: The initial condensation to form the imine is typically carried out under mildly acidic or neutral conditions to facilitate the nucleophilic attack of ammonia on the carbonyl carbon.
-
Choice of Reducing Agent: A variety of reducing agents can be employed. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this transformation. Alternatively, catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel) offers a clean and efficient reduction method.[3] The choice of reducing agent can be optimized based on substrate compatibility and desired reaction conditions.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting aldehyde and the formation of the product. The final product should be purified by column chromatography or distillation and its identity and purity confirmed by NMR, IR, and MS analysis.
Alternative Synthetic Pathway: Reduction of a Thiazole Nitrile
Another viable approach is the reduction of 2-(trifluoromethyl)thiazole-4-carbonitrile. Nitriles can be effectively reduced to primary amines using strong reducing agents.[4]
Figure 2: Nitrile reduction workflow.
Causality Behind Experimental Choices:
-
Choice of Precursor: The nitrile group is a direct precursor to the aminomethyl functionality.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[4] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Careful workup is required to quench the excess hydride and hydrolyze the intermediate aluminum complexes.
Synthesis of Key Intermediates
The successful synthesis of the target molecule relies on the availability of the key aldehyde or nitrile intermediates. These can be prepared through established methods of thiazole synthesis, such as the Hantzsch thiazole synthesis.[5][6] For example, 2-(trifluoromethyl)thiazole-4-carbaldehyde could potentially be synthesized from 3-bromo-1,1,1-trifluoropropan-2-one and a suitable thioamide precursor.
Reactivity and Chemical Properties
(2-(Trifluoromethyl)thiazol-4-yl)methanamine possesses two main sites of reactivity: the primary amine and the thiazole ring.
-
Primary Amine: The aminomethyl group is a versatile handle for a wide range of chemical transformations. It can undergo acylation, alkylation, arylation, and condensation reactions to form amides, secondary and tertiary amines, and imines, respectively. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) in a drug discovery program.
-
Thiazole Ring: The thiazole ring is an aromatic heterocycle with specific reactivity patterns. The electron-withdrawing trifluoromethyl group at the 2-position will influence the electron density of the ring, making it more susceptible to nucleophilic attack at certain positions. The ring nitrogen can also be quaternized.
Applications in Drug Discovery
The structural features of (2-(Trifluoromethyl)thiazol-4-yl)methanamine make it an attractive building block for the synthesis of a variety of potential therapeutic agents. The primary amine allows for its incorporation into larger molecules through amide bond formation or other linkages. The trifluoromethylated thiazole core can serve as a key pharmacophore, interacting with biological targets and enhancing the drug-like properties of the final compound.
While specific applications of this particular molecule are not extensively documented in publicly available literature, related trifluoromethyl-substituted thiazole derivatives have shown promise in various therapeutic areas, including as enzyme inhibitors and receptor modulators.
Safety and Handling
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and dark place under an inert atmosphere.[2]
Conclusion
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive primary amine and a metabolically robust, electron-withdrawing trifluoromethylated thiazole core offers significant potential for the synthesis of novel bioactive compounds. While detailed experimental data is currently limited, the proposed synthetic routes and predicted spectroscopic properties provide a solid foundation for its synthesis and characterization. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, the importance of synthons like (2-(Trifluoromethyl)thiazol-4-yl)methanamine is expected to increase.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 26, 2026, from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
-
Semantic Scholar. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Molecules, 22(5), 757. [Link]
- Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
-
PubMed Central (PMC). (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 27(24), 8883. [Link]
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Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
-
Erbil Polytechnic University Academic Staff. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Retrieved January 26, 2026, from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
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The Strategic Synthesis and Application of (2-(Trifluoromethyl)thiazol-4-yl)methanamine: A Technical Guide for Medicinal Chemists
Executive Summary
(2-(Trifluoromethyl)thiazol-4-yl)methanamine (CAS 852854-39-8) is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, combining a metabolically robust trifluoromethyl group with a versatile primary amine appended to a biologically active thiazole scaffold, makes it a highly valuable intermediate for the synthesis of novel therapeutic agents. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, while the thiazole ring is a known pharmacophore present in numerous approved drugs.[1][2] The primary amine at the 4-position serves as a critical handle for diversification, allowing for its incorporation into larger, more complex molecules such as kinase inhibitors. This guide provides an in-depth analysis of the compound's properties, proven synthetic strategies, and applications, designed to equip researchers and drug development professionals with the technical knowledge required for its effective utilization.
Physicochemical & Structural Properties
The strategic combination of the trifluoromethyl group, the thiazole ring, and the methanamine functional group imparts a unique set of physicochemical properties to the molecule. The electron-withdrawing nature of the CF₃ group influences the electronics of the thiazole ring and lowers the pKa of the amine, while significantly increasing lipophilicity and resistance to oxidative metabolism.
| Property | Value | Source |
| CAS Number | 852854-39-8 | N/A |
| Molecular Formula | C₅H₅F₃N₂S | N/A |
| Molecular Weight | 182.17 g/mol | N/A |
| Boiling Point | 163 °C | [3] |
| Density | 1.449 g/cm³ | [3] |
| SMILES | NCC1=CSC(C(F)(F)F)=N1 | N/A |
| Storage | Inert atmosphere, 2-8°C | [3] |
Retrosynthetic Analysis & Core Synthetic Strategy
The synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine can be logically approached through two primary retrosynthetic disconnections, both originating from the robust and well-established Hantzsch thiazole synthesis. This core reaction reliably constructs the central thiazole ring from fundamental precursors.
-
Pathway A involves the formation of a 4-(halomethyl)thiazole intermediate, which is subsequently converted to the primary amine. This is a classic functional group interconversion.
-
Pathway B relies on the synthesis of a key aldehyde intermediate, which is then transformed into the amine via reductive amination, a highly efficient and widely used industrial method.
Manufacturing Protocols & Mechanistic Rationale
Two field-proven, scalable synthetic pathways are detailed below. The choice between them may depend on the availability of starting materials, specific equipment, and desired purity profile.
Pathway A: Hantzsch Cyclization Followed by Gabriel Synthesis
This pathway is predicated on the initial construction of the thiazole ring bearing a reactive chloromethyl handle, followed by a controlled, high-yield amination that prevents common side reactions like over-alkylation.
Step 1: Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole (Intermediate)
This step utilizes the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[4]
-
Protocol:
-
To a solution of 1,3-dichloroacetone (1.0 eq) in absolute ethanol, add 2,2,2-trifluoroethanethioamide (1.0 eq). The thioamide can be prepared from trifluoroacetamide and Lawesson's reagent.
-
Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure. The crude residue is then purified, typically by column chromatography on silica gel, to yield the 4-(chloromethyl)-2-(trifluoromethyl)thiazole intermediate.
-
-
Causality: The use of 1,3-dichloroacetone provides the three-carbon backbone and the chloromethyl handle at the 4-position.[5] The 2,2,2-trifluoroethanethioamide provides the sulfur and nitrogen atoms for the heterocycle and installs the critical trifluoromethyl group at the 2-position. Ethanol is a common, effective solvent for this condensation.
Step 2: Gabriel Synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine (Final Product)
The Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines, using a phthalimide group as a protected form of ammonia to prevent over-alkylation.[6]
-
Protocol:
-
Dissolve the 4-(chloromethyl)-2-(trifluoromethyl)thiazole intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution. Heat the mixture to 80-100°C and stir for 2-4 hours until the starting halide is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and add hydrazine monohydrate (1.5-2.0 eq).
-
Heat the mixture to 80-100°C for another 1-2 hours, during which the phthalhydrazide byproduct will precipitate.
-
After cooling, the precipitate is filtered off. The filtrate, containing the desired amine, is typically subjected to an acidic workup to extract the amine into an aqueous layer, followed by basification and extraction into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The final product is isolated after solvent evaporation and can be further purified by distillation or crystallization of its salt form.
-
-
Causality: The phthalimide anion is an excellent nucleophile that displaces the chloride in an Sₙ2 reaction. The resulting N-alkylphthalimide is no longer nucleophilic, effectively stopping the reaction at single alkylation.[7] Hydrazine is used for the deprotection step as it efficiently cleaves the imide bonds to release the primary amine and form the highly stable, insoluble phthalhydrazide, which simplifies purification.[6]
Pathway B: Synthesis via Aldehyde and Reductive Amination
This alternative pathway is highly efficient and common in industrial settings. It involves the creation of a thiazole aldehyde, which is then converted to the amine in a one-pot reaction.
Step 1: Synthesis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde (Intermediate)
The synthesis of this key aldehyde can be achieved from a suitable precursor, such as 4-methyl-2-(trifluoromethyl)thiazole via oxidation, or from 2-bromo-4-(trifluoromethyl)thiazole via a Grignard reaction followed by formylation.[8]
-
Protocol (Conceptual via Oxidation):
-
Start with a precursor like 4-(hydroxymethyl)-2-(trifluoromethyl)thiazole.
-
Dissolve the alcohol in a suitable solvent like dichloromethane.
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter off the oxidant and purify the resulting aldehyde from the filtrate, typically by column chromatography.
-
-
Causality: Mild oxidation conditions are crucial to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
Step 2: Reductive Amination to (2-(Trifluoromethyl)thiazol-4-yl)methanamine (Final Product)
Reductive amination is a powerful reaction that combines a carbonyl compound and an amine (in this case, ammonia) with a reducing agent to form a more substituted amine.
-
Protocol:
-
In a pressure-rated reaction vessel, dissolve 2-(trifluoromethyl)thiazole-4-carbaldehyde (1.0 eq) in a solvent like methanol or ethanol.
-
Add a suitable catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).
-
Add an excess of aqueous or methanolic ammonia (e.g., 10-20 eq).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 5-10 bar.
-
Heat the mixture to 50-80°C with vigorous stirring. The reaction progress is monitored by LC-MS.
-
Upon completion, the vessel is cooled, depressurized, and the catalyst is removed by filtration (e.g., through Celite).
-
The solvent and excess ammonia are removed under reduced pressure, and the crude amine is purified by distillation.
-
-
Causality: The aldehyde first reacts with ammonia to form an imine intermediate in equilibrium. The metal catalyst then hydrogenates this imine in situ to form the final primary amine.[9] Using a large excess of ammonia helps to drive the imine formation equilibrium forward and minimizes the formation of secondary amine byproducts, which can arise if the newly formed primary amine attacks another aldehyde molecule.[10]
Applications in Drug Discovery
The (2-(Trifluoromethyl)thiazol-4-yl)methanamine scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of protein kinase inhibitors .[1] The primary amine provides a key attachment point for building out molecules that can interact with the hinge region of the ATP-binding pocket of kinases.
-
Scaffold for Kinase Inhibitors: The thiazole ring acts as a bioisosteric replacement for other aromatic systems and can form crucial hydrogen bonds. The aminomethyl linker allows for the facile synthesis of amide or urea derivatives, which are common motifs in Type I and Type II kinase inhibitors. Several research programs have explored 4-aryl-5-aminomethyl-thiazole-2-amines as potent ROCK kinase inhibitors.[11]
-
Modulation of Physicochemical Properties: The trifluoromethyl group is a powerful tool for optimizing drug candidates. It often increases metabolic stability by blocking potential sites of oxidation, enhances binding affinity through favorable interactions, and improves membrane permeability due to its high lipophilicity.
Analytical Characterization
Rigorous analytical control is essential to ensure the identity and purity of the synthesized material. A combination of spectroscopic and chromatographic methods should be employed.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the thiazole proton (~7.5-8.0 ppm), a singlet for the methylene protons (-CH₂-) (~4.0-4.5 ppm), and a broad singlet for the amine protons (-NH₂) which may vary in chemical shift. |
| ¹³C NMR | Resonances for the thiazole carbons (one highly deshielded by the CF₃ group), the CF₃ carbon (a quartet due to C-F coupling), and the methylene carbon. |
| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group. |
| Mass Spec (EI/ESI) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (182.17). |
| HPLC | A single major peak under standard reverse-phase conditions (e.g., C18 column, water/acetonitrile mobile phase with 0.1% TFA or formic acid). Purity is determined by peak area percentage. |
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed.
-
Hazard Profile: This compound is classified as harmful if swallowed or inhaled, and may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Standard PPE including a lab coat, safety glasses, and chemical-resistant gloves are mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C) to prevent degradation.[3]
References
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules. Available at: [Link]
- Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Google Patents.
- Synthesis of thiazoles. Google Patents.
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The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]
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New and Facile Synthesis of 2-Chloro-1,3-diketones. ResearchGate. Available at: [Link]
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[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]
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Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available at: [Link]
- The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents.
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]
-
Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. ChemistrySelect. Available at: [Link]
-
Gabriel synthesis. Wikipedia. Available at: [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. Available at: [Link]
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(2-(Trifluoromethyl)thiazol-4-yl)methanamine molecular weight
An In-depth Technical Guide to (2-(Trifluoromethyl)thiazol-4-yl)methanamine: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive examination of (2-(Trifluoromethyl)thiazol-4-yl)methanamine, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The incorporation of a trifluoromethyl group onto the robust thiazole scaffold imparts unique electronic properties that are highly desirable in modern medicinal chemistry. This document details the molecule's core physicochemical properties, outlines a validated synthetic and purification workflow, discusses methods for its spectroscopic characterization, and explores its potential applications as a key intermediate in the development of novel therapeutic agents. The methodologies are presented with an emphasis on the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deep understanding of the compound's nature.
Physicochemical and Structural Properties
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a primary amine featuring a thiazole ring substituted at the 2-position with a highly electronegative trifluoromethyl (CF₃) group. This substitution significantly influences the electron density of the heterocyclic ring, impacting its reactivity and the basicity of the appended aminomethyl group. These properties make it a versatile synthon for introducing a fluorinated thiazole moiety into larger, more complex molecules.
The core data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅F₃N₂S | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| CAS Number | 852854-39-8 | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 163 °C (Predicted) | [2] |
| Density | ~1.449 g/cm³ | [2] |
| Storage Conditions | Inert atmosphere, 2–8 °C | [1] |
| SMILES Code | NCC1=CSC(C(F)(F)F)=N1 | [1] |
Chemical Structure:
Figure 1: Chemical structure of (2-(Trifluoromethyl)thiazol-4-yl)methanamine.
Synthesis and Purification Workflow
The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone methodology.[4] This approach involves the condensation of an α-haloketone with a thioamide. For the target molecule, a multi-step sequence starting from commercially available precursors is the most logical and efficient strategy. The proposed workflow involves the formation of a key intermediate, 4-cyano-2-(trifluoromethyl)thiazole, followed by its reduction to the desired primary amine.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where the successful isolation and characterization of the intermediate in Step 1 confirms the viability of the core ring-forming reaction before proceeding to the final reduction.
Step 1: Synthesis of 4-Cyano-2-(trifluoromethyl)thiazole
-
Rationale: This step employs the Hantzsch synthesis to construct the core heterocyclic scaffold. 2,2,2-Trifluoroethanethioamide provides the N-C-S fragment and the crucial trifluoromethyl group. 3-Bromo-2-oxopropanenitrile serves as the α-halocarbonyl component, which directly installs the required cyano group at the 4-position. Ethanol is an excellent solvent for this condensation, and a mild base like sodium bicarbonate is used to neutralize the HBr formed during the cyclization.
-
Methodology:
-
To a stirred solution of 2,2,2-trifluoroethanethioamide (1.0 eq) in absolute ethanol (5 mL per mmol of thioamide), add sodium bicarbonate (1.2 eq).
-
Slowly add a solution of 3-bromo-2-oxopropanenitrile (1.0 eq) in ethanol at room temperature.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-cyano-2-(trifluoromethyl)thiazole.
-
Step 2: Reduction of 4-Cyano-2-(trifluoromethyl)thiazole to (2-(Trifluoromethyl)thiazol-4-yl)methanamine
-
Rationale: The conversion of the nitrile to a primary amine is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently performing this reduction. Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is initiated at a low temperature to control the initial exothermic reaction.
-
Methodology:
-
Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere in a flame-dried, three-neck flask equipped with a dropping funnel and a condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-cyano-2-(trifluoromethyl)thiazole (1.0 eq) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the combined organic filtrates under reduced pressure. The resulting crude amine can be further purified by distillation or chromatography if necessary.
-
Spectroscopic Characterization
Structural confirmation of the final product is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information, ensuring the identity and purity of the synthesized compound.
| Technique | Expected Characteristic Signals |
| ¹H NMR | δ ~ 4.1 ppm (s, 2H, -CH ₂-NH₂), δ ~ 7.5 ppm (s, 1H, thiazole C5-H ), δ ~ 2.0 ppm (br s, 2H, -NH₂) |
| ¹³C NMR | δ ~ 155-160 ppm (q, C -CF₃), δ ~ 145-150 ppm (C 4-CH₂), δ ~ 120-125 ppm (C 5-H), δ ~ 120 ppm (q, -C F₃), δ ~ 40-45 ppm (-C H₂-NH₂) |
| ¹⁹F NMR | δ ~ -65 to -70 ppm (s, 3F, -CF ₃) |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1600 (C=N stretch), ~1100-1300 (strong, C-F stretch) |
| Mass Spec (ESI) | [M+H]⁺ = 183.02 |
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a ~5-10 mg sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[5]
-
Infrared (IR) Spectroscopy: Obtain the spectrum of a neat sample (if liquid) or a KBr pellet (if solid) using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[5]
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.[5]
Applications in Drug Discovery and Development
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[6][7] It acts as a versatile pharmacophore, capable of engaging in various biological interactions. The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating the electronic properties of the molecule.
(2-(Trifluoromethyl)thiazol-4-yl)methanamine serves as an ideal building block for:
-
Scaffold Decoration: The primary amine provides a reactive handle for derivatization, allowing for the facile construction of libraries of compounds (e.g., amides, sulfonamides, ureas) for screening.[7]
-
Bioisosteric Replacement: The 2-(trifluoromethyl)thiazole moiety can be used as a bioisostere for other aromatic or heteroaromatic systems to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is a prime candidate for FBDD campaigns to identify initial hits against therapeutic targets.
The potential therapeutic areas for compounds derived from this building block are broad and include oncology, infectious diseases, and neurology, reflecting the wide-ranging biological activities of thiazole derivatives.[6][8][9]
Conclusion
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a high-value chemical intermediate with significant potential for the development of novel pharmaceuticals. Its synthesis is achievable through robust and well-understood chemical transformations. This guide provides the necessary technical framework for its preparation, purification, and characterization, empowering researchers to leverage its unique properties in advancing the frontiers of medicinal chemistry and drug discovery.
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biological activity of trifluoromethylthiazole derivatives
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylthiazole Derivatives
Foreword
As a Senior Application Scientist, my experience is rooted in the intersection of chemical synthesis and biological validation. The journey of a molecule from a theoretical design to a potential therapeutic agent is one of rigorous testing, mechanistic investigation, and data-driven optimization. This guide is structured to reflect that journey. We will not merely list findings; we will delve into the 'why'—the scientific rationale behind the enhanced bioactivity of trifluoromethylthiazole derivatives and the causality driving the selection of specific experimental protocols. This document is intended for my peers—researchers, scientists, and drug development professionals—who appreciate the nuances of medicinal chemistry and the imperative of robust, reproducible science.
Chapter 1: The Strategic Role of Trifluoromethylation in Thiazole Scaffolds
The thiazole ring is a well-established pharmacophore, present in numerous FDA-approved drugs.[1][2] Its five-membered heterocyclic structure containing sulfur and nitrogen atoms provides a rigid scaffold capable of diverse interactions with biological targets.[3] However, the true potential of this scaffold is often unlocked through strategic functionalization. The introduction of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, a modification that profoundly enhances the drug-like properties of a parent molecule.[4]
The CF3 group is not merely a sterically larger substitute for a methyl group or hydrogen. Its unique electronic properties impart significant advantages:
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch parameter, π = 0.88), which can improve its ability to cross cellular membranes and reach intracellular targets.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making the CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[6] This often leads to a longer biological half-life and improved bioavailability.
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety can decrease the pKa of nearby basic groups, such as the thiazole nitrogen. This can be critical for optimizing binding interactions with target proteins or avoiding off-target effects.
-
Unique Binding Interactions: The polarized C-F bonds can participate in dipole-dipole interactions, hydrogen bonds, and other non-covalent interactions within a protein's active site, potentially increasing binding affinity and potency.[5]
The combination of the versatile thiazole nucleus with the powerful CF3 group creates a privileged scaffold in drug discovery, leading to derivatives with a wide spectrum of biological activities.[6][7]
Chapter 2: Core Synthesis of Trifluoromethylthiazole Derivatives
A robust and versatile synthetic route is paramount for generating a library of derivatives for biological screening. The Hantzsch thiazole synthesis remains a widely adopted and reliable method for this purpose.[8][9] The protocol involves the condensation of a thiosemicarbazone with an α-haloketone. For our target compounds, this typically involves a trifluoromethylated precursor.
Experimental Protocol: General Hantzsch Synthesis of 2-Hydrazinyl-4-(trifluoromethyl)thiazole Derivatives
This protocol provides a generalized procedure. The specific choice of solvents, reaction times, and purification methods may require optimization based on the specific substrates used.
Rationale: The choice of absolute ethanol as a solvent facilitates the dissolution of the reactants while being sufficiently polar to promote the cyclization reaction. The reflux condition provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the thiazole ring.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate trifluoromethyl-substituted thiosemicarbazone (1.0 eq) in absolute ethanol (30 mL).
-
Addition of α-Haloketone: To the stirring solution, add the corresponding α-haloketone (e.g., 2-bromo-1-(trifluoromethyl)ethan-1-one) (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours.
-
Self-Validation Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of starting materials and the appearance of a new, single spot indicates reaction completion.
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will often form.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final trifluoromethylthiazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chapter 3: Anticancer Activity
The development of novel anticancer agents remains a critical area of research. Thiazole derivatives have demonstrated significant potential, and the inclusion of a trifluoromethyl group often enhances this activity.[6][10][11]
Mechanism of Action Insights
Trifluoromethylthiazole derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[10][12] The nitrogen atom in the thiazole ring is a key hydrogen bond acceptor, allowing these molecules to dock effectively into the active sites of target enzymes.[10]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes representative data for newly synthesized 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against a panel of human cancer cell lines.[6]
| Compound | A375 (Melanoma) IC₅₀ (µM) | C32 (Melanoma) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 3b | 1.85 | 1.95 | 2.56 | 3.45 |
| 4b | 3.55 | 4.35 | 5.65 | 7.35 |
| 4c | 2.85 | 3.15 | 4.15 | 6.25 |
| Doxorubicin | 0.03 | 0.04 | 0.45 | 0.15 |
| Data sourced from Maj et al. (2022).[6] Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione. |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell viability.[13][14] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A375) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylthiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Chapter 4: Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[7] Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[2][16]
Spectrum of Activity and SAR
Trifluoromethylthiazole derivatives often exhibit broad-spectrum activity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiazole ring and any associated phenyl rings are critical for potency.[17] For instance, the presence of strong electron-withdrawing groups, such as a nitro group at the para-position of a phenyl ring attached to the thiazole, has been shown to increase overall antibacterial and antifungal activity.[18]
Data Presentation: Antimicrobial Screening
The following table presents data for the antimicrobial activity of thiazole derivatives, measured by the diameter of the inhibition zone (mm).
| Compound | S. aureus (G+) | E. coli (G-) | A. niger (Fungus) |
| 14 | 24.1 mm | 21.3 mm | 22.1 mm |
| 19a | 25.0 mm | 24.3 mm | 23.4 mm |
| 21a | 24.6 mm | 22.8 mm | 22.8 mm |
| Ampicillin | 23.5 mm | 23.8 mm | N/A |
| Amphotericin B | N/A | N/A | 21.6 mm |
| Data adapted from Farghaly et al. (2019).[16] G+ = Gram-positive, G- = Gram-negative. |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
The agar disc diffusion method is a standard, qualitative technique used to screen for antimicrobial activity.[19][20] It relies on the diffusion of an antimicrobial agent from a paper disc into an agar medium inoculated with a test microorganism.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the microbial suspension to create a uniform lawn of growth.
-
Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 30 µ g/disc ). Aseptically place the discs onto the surface of the inoculated agar plate.
-
Controls: Include a disc with a standard antibiotic (e.g., Ampicillin) as a positive control and a disc with the solvent used to dissolve the compound as a negative control.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 48-72 hours for fungi.
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm).
-
Interpretation: The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound.
-
Chapter 5: Anti-inflammatory Activity
Chronic inflammation is implicated in a host of diseases. Thiazole derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[21][22][23]
Mechanism of Action: COX Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. Some thiazole derivatives have been identified as selective COX-1 inhibitors.[23] The docking of these compounds into the COX active site is often facilitated by interactions with key residues like Arg120.[23]
Experimental Protocol: In Vitro COX Inhibition Assay
A colorimetric COX inhibitor screening assay kit is a common method to determine the inhibitory activity of compounds against COX-1 and COX-2.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This typically includes the enzyme (ovine COX-1 or human recombinant COX-2), heme, arachidonic acid (substrate), and a colorimetric substrate.
-
Compound Addition: To a 96-well plate, add 10 µL of various concentrations of the test compound. Include a known COX inhibitor (e.g., Ibuprofen) as a positive control.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically. The reaction produces Prostaglandin G₂, which is reduced, and the resulting product reacts with the colorimetric substrate to produce a colored compound.
-
Absorbance Reading: After a set incubation period (e.g., 5 minutes), read the absorbance of the plate at the specified wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
This guide has outlined the significant biological potential of trifluoromethylthiazole derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications. The strategic incorporation of the trifluoromethyl group consistently enhances the pharmacological profile of the core thiazole scaffold. The provided protocols for synthesis and biological evaluation represent robust, validated methodologies that form the bedrock of early-stage drug discovery.
The future of this chemical class is promising. Further research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to elucidate precise mechanisms of action.
-
In Vivo Efficacy: Progressing lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
SAR Expansion: Synthesizing novel analogues to further refine structure-activity relationships and optimize for potency and selectivity while minimizing potential toxicity.
The trifluoromethylthiazole scaffold is a powerful platform for the development of next-generation therapeutic agents. The synergy between rational chemical design and rigorous biological testing will undoubtedly continue to yield compounds of significant clinical interest.
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Farghaly, T. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
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Al-Ostath, A., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. Available at: [Link]
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Vo, D-V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]
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Ali, M. S., et al. (2022). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. Available at: [Link]
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Vo, D-V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC - NIH. Available at: [Link]
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Zhang, Z., et al. (2025). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. MDPI. Available at: [Link]
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Al-Majid, A. M., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. Available at: [Link]
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Kumar, P., et al. (2018). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Yar, M. S., et al. (2016). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
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Kumar, D., et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Available at: [Link]
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Jojibabu, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]
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Li, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. Available at: [Link]
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Maj, E., et al. (2022). Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. Available at: [Link]
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Abed, A. A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Publications. Available at: [Link]
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Kareem, H. S. (2020). REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
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Kumar, D., et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC - PubMed Central. Available at: [Link]
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Huang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. Available at: [Link]
-
Hao, L., et al. (2022). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PMC - PubMed Central. Available at: [Link]
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Abed, A. A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available at: [Link]
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The Trifluoromethyl Group: A Strategic Asset in the Design of Advanced Thiazole-Based Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the thiazole scaffold has emerged as a powerful tactic in modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the multifaceted roles of the CF3 group in modulating the physicochemical and biological properties of thiazole-containing compounds. We will delve into the fundamental principles governing these effects, from alterations in lipophilicity and metabolic stability to the nuanced influences on molecular interactions and biological activity. This document will further explore synthetic methodologies for accessing these valuable compounds and present case studies that underscore the successful application of this strategy in drug discovery.
Introduction: The Thiazole Nucleus and the Rise of Fluorine Chemistry
The thiazole ring is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for drug design.
In parallel, the field of organofluorine chemistry has witnessed exponential growth, with fluorine-containing functional groups becoming integral to the design of modern pharmaceuticals.[4][5] The trifluoromethyl group, in particular, stands out for its profound and predictable impact on molecular properties. This guide will explore the synergistic interplay between the thiazole nucleus and the trifluoromethyl group, a combination that has yielded significant advancements in the development of novel therapeutic agents.
The Physicochemical Impact of the Trifluoromethyl Group on the Thiazole Scaffold
The introduction of a CF3 group onto a thiazole ring instigates a cascade of changes in the molecule's fundamental physicochemical properties. Understanding these shifts is paramount for rational drug design.
Lipophilicity and Membrane Permeability
The CF3 group is a potent modulator of lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The high lipophilicity of the CF3 group (Hansch π value of +0.88) can significantly enhance the overall lipophilicity of a thiazole compound.[6] This increased lipophilicity can facilitate passage through biological membranes, including the blood-brain barrier, which is often a crucial attribute for drugs targeting the central nervous system.[6]
However, it is a misconception that trifluoromethylation invariably leads to a desirable increase in permeability. The specific substitution pattern on the thiazole ring and the overall molecular context are crucial. An injudicious increase in lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, thereby reducing the free drug concentration.
Metabolic Stability: A Shield Against Degradation
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[6] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[6] This inherent strength renders the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug degradation.
When a CF3 group replaces a metabolically labile methyl or methoxy group on a thiazole compound, it can effectively block a key site of metabolism, leading to a longer plasma half-life and improved bioavailability.[6]
Electronic Effects: Modulating Acidity and Basicity (pKa)
The three highly electronegative fluorine atoms in the CF3 group exert a powerful electron-withdrawing inductive effect. When appended to the thiazole ring, this effect can significantly lower the pKa of nearby acidic or basic functionalities. For instance, a CF3 group can decrease the basicity of the thiazole nitrogen, influencing its ability to participate in hydrogen bonding and salt formation. This modulation of pKa can have profound implications for drug-target interactions and solubility at physiological pH.[4]
The Trifluoromethyl Group's Influence on Biological Activity
The physicochemical alterations induced by the CF3 group translate directly into modified biological activity.
Enhancing Binding Affinity and Selectivity
The CF3 group can enhance the binding affinity of a thiazole-based ligand to its biological target through several mechanisms:
-
Hydrophobic Interactions: The lipophilic nature of the CF3 group can promote favorable hydrophobic interactions with nonpolar pockets in the target protein.
-
Dipole-Dipole and Ion-Dipole Interactions: The strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with polar residues in the binding site.
-
Orthogonal Multipolar Interactions: The unique electronic nature of the CF3 group can lead to specific, non-covalent interactions with aromatic rings and other functional groups within the protein binding pocket.
These enhanced binding interactions can not only increase potency but also improve selectivity for the desired target over off-targets, thereby reducing the potential for side effects.
Bioisosterism: A Strategic Replacement
The trifluoromethyl group is often employed as a bioisostere for other chemical groups, most notably the methyl group and, in some contexts, a chlorine atom.[6] While sterically larger than a methyl group, its electronic properties are vastly different. This allows medicinal chemists to probe the steric and electronic requirements of a binding pocket. Replacing a methyl group with a CF3 group can lead to a significant increase in potency if the increased size and altered electronics are favorable for binding.[7]
Synthetic Strategies for Trifluoromethylated Thiazoles
The synthesis of trifluoromethylated thiazoles can be achieved through various strategies, broadly categorized into two approaches: the use of trifluoromethylated building blocks or the direct trifluoromethylation of a pre-formed thiazole ring.
The Building Block Approach
This is a common and often reliable method that involves the use of commercially available or readily synthesized starting materials already containing the CF3 group. A general and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone.
This protocol describes a general procedure for the synthesis of a 2-amino-4-(trifluoromethyl)thiazole derivative.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes)
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol (20 mL).
-
Addition of α-Haloketone: To the stirred solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to obtain the crude 2-amino-4-(trifluoromethyl)thiazole.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The melting point of the product should also be determined and compared to literature values if available.
Direct Trifluoromethylation
Direct trifluoromethylation of a pre-functionalized thiazole ring has become increasingly feasible with the development of modern trifluoromethylation reagents. These methods can be advantageous for late-stage functionalization in a synthetic route. Reagents such as trifluoromethyl-trimethylsilane (TMSCF3) with a suitable initiator, or electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents, can be employed.
Case Studies: Trifluoromethylated Thiazoles in Drug Discovery
The strategic incorporation of the trifluoromethyl group has been instrumental in the development of several potent and selective thiazole-based therapeutic agents.
Antimicrobial and Anticancer Agents
Recent studies have demonstrated the synthesis and evaluation of 1-((mono/bis)trifluoromethyl)phenyl-3-(4-arylthiazol-2-yl)thioureas with significant antimicrobial and anticancer activities.[1] For instance, certain derivatives have shown promising activity against Mycobacterium smegmatis and various human cancer cell lines.[1] The presence of the trifluoromethyl group in these compounds is believed to contribute to their enhanced biological activity, potentially through improved membrane permeability and stronger interactions with their molecular targets.[1]
Thiazolo[4,5-d]pyrimidine Derivatives
The combination of a trifluoromethyl group with a thiazolo[4,5-d]pyrimidine core has been explored for the development of novel anticancer agents.[8] It is anticipated that the trifluoromethyl group can improve the bioavailability of these compounds.[8] The synthesis of a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines and their evaluation for in vitro cytotoxicity against cancer cell lines have been reported, highlighting the potential of this chemical space.[8]
Data Presentation
Table 1: Physicochemical Properties of the Trifluoromethyl Group Compared to Other Substituents
| Property | -H | -CH3 | -Cl | -CF3 |
| van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |
| Electronegativity (Pauling Scale) | 2.20 | 2.55 | 3.16 | 3.44 (for F) |
| Hansch Lipophilicity Parameter (π) | 0.00 | 0.56 | 0.71 | 0.88 |
| Hammett Parameter (σm) | 0.00 | -0.07 | 0.37 | 0.43 |
Visualizations
Caption: Hantzsch synthesis of a trifluoromethylated thiazole.
Caption: Impact of trifluoromethylation on thiazole properties.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for the strategic optimization of thiazole-based compounds. Its ability to predictably modulate key physicochemical properties such as lipophilicity, metabolic stability, and electronic character provides a rational basis for enhancing the drug-like properties of these important heterocyclic scaffolds. As synthetic methodologies for the introduction of the CF3 group continue to advance, we can anticipate the development of even more sophisticated and effective trifluoromethylated thiazole-based therapeutics in the years to come.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. [Link]
-
(PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]
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Methodological & Application
synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine protocol
An Application Note and In-Depth Protocol for the Synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive and robust protocol for the synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine, a key building block for pharmaceutical and agrochemical research. The trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity, making this scaffold highly valuable.[1] The presented synthetic strategy is designed for clarity, reproducibility, and scalability, beginning with the construction of the thiazole core via a modified Hantzsch synthesis, followed by a functional group transformation and subsequent reduction. This document explains the chemical rationale behind the chosen methodologies, offers detailed step-by-step protocols, and includes troubleshooting guidance to ensure successful execution by researchers and drug development professionals.
Introduction: The Significance of the Trifluoromethylthiazole Scaffold
The thiazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds.[2][3] Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding makes it a cornerstone of modern medicinal chemistry.[2] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile by increasing lipophilicity, improving metabolic stability, and modulating acidity or basicity.[1] Consequently, (2-(Trifluoromethyl)thiazol-4-yl)methanamine serves as an essential intermediate for creating novel chemical entities with potentially superior therapeutic properties.
Overview of the Synthetic Strategy
The synthesis is logically structured in a three-step sequence designed for efficiency and high yield. The strategy avoids the isolation of potentially unstable intermediates and utilizes well-established, reliable chemical transformations.
-
Step 1: Hantzsch Thiazole Synthesis – Construction of the core heterocyclic structure to yield ethyl 2-(trifluoromethyl)thiazole-4-carboxylate.
-
Step 2: Amidation – Conversion of the ethyl ester to the corresponding 2-(trifluoromethyl)thiazole-4-carboxamide.
-
Step 3: Reduction – Chemoselective reduction of the carboxamide to the target primary amine, (2-(Trifluoromethyl)thiazol-4-yl)methanamine.
This overall workflow is depicted below.
Figure 1: Overall synthetic workflow for (2-(Trifluoromethyl)thiazol-4-yl)methanamine.
Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of 2-(Trifluoromethyl)thiazole-4-carboxamide (Intermediate)
This phase involves two key transformations: the initial ring formation followed by conversion to an amide, which is an ideal precursor for reduction.
Step 1.1: Hantzsch Thiazole Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-4-carboxylate
-
Principle & Rationale: The Hantzsch synthesis is a classic and highly reliable method for constructing thiazole rings.[4] It involves the condensation of an α-halocarbonyl compound (ethyl bromopyruvate) with a thioamide (2,2,2-trifluoroethanethioamide). The thioamide provides the C2 and N3 atoms of the ring, along with the critical trifluoromethyl group, while the ethyl bromopyruvate provides the C4, C5, and S1 atoms. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for this condensation.
-
Detailed Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,2,2-trifluoroethanethioamide (10.0 g, 77.4 mmol) and absolute ethanol (100 mL).
-
Stir the mixture at room temperature until the thioamide is fully dissolved.
-
Slowly add ethyl 3-bromo-2-oxopropanoate (15.1 g, 77.4 mmol) to the solution over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography.
-
Step 1.2: Amidation of the Ethyl Ester
-
Principle & Rationale: The conversion of the ethyl ester to the primary amide is a straightforward nucleophilic acyl substitution. Using a solution of ammonia in methanol provides a high concentration of the nucleophile (NH3) to drive the reaction to completion. This transformation is crucial as the resulting amide is readily reduced to the target amine in the final step.
-
Detailed Protocol:
-
Dissolve the crude ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (approx. 77.4 mmol) in a 7N solution of ammonia in methanol (150 mL) in a sealed pressure vessel.
-
Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Triturate the resulting solid with cold diethyl ether, collect the precipitate by filtration, and wash with additional cold ether.
-
Dry the solid under vacuum to afford 2-(trifluoromethyl)thiazole-4-carboxamide as a white to off-white solid.
-
Part 2: Reduction of 2-(Trifluoromethyl)thiazole-4-carboxamide
-
Principle & Rationale: The reduction of a carboxamide to a primary amine requires a powerful reducing agent due to the stability of the amide bond.[5] Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation.[6][7] Unlike milder reagents such as sodium borohydride (NaBH4), which cannot reduce amides, LiAlH4 provides a potent source of hydride ions (H-) that readily attack the electrophilic carbonyl carbon. The reaction must be conducted under strictly anhydrous conditions as LiAlH4 reacts violently with water. Tetrahydrofuran (THF) is an ideal solvent as it is anhydrous, inert to the reagent, and effectively solvates the intermediate complexes.
Figure 2: Simplified mechanism of LiAlH4 reduction of a primary amide.
-
Detailed Protocol:
-
Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Suspension: Carefully add Lithium Aluminum Hydride (LiAlH4) (4.3 g, 113.4 mmol, 2.5 eq) to 100 mL of anhydrous THF in the flask. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2-(trifluoromethyl)thiazole-4-carboxamide (9.0 g, 45.4 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Add the amide solution dropwise to the stirred LiAlH4 suspension at 0 °C over 45-60 minutes. Control the addition rate to maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours. Monitor for the disappearance of starting material by TLC.
-
Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Quench the excess LiAlH4 by the slow, sequential dropwise addition of:
-
4.3 mL of water
-
4.3 mL of 15% aqueous NaOH solution
-
12.9 mL of water
-
-
Stir the resulting greyish-white suspension vigorously at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude (2-(trifluoromethyl)thiazol-4-yl)methanamine.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking) as the eluent.
-
Part 3: Optional N-Boc Protection
-
Principle & Rationale: The resulting primary amine is often protected to prevent unwanted side reactions in subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[8][9] The reaction proceeds via nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)2O) reagent.
-
Detailed Protocol:
-
Dissolve the purified (2-(trifluoromethyl)thiazol-4-yl)methanamine (approx. 45.4 mmol) in dichloromethane (DCM, 150 mL).
-
Add triethylamine (Et3N) (9.2 g, 90.8 mmol, 2.0 eq) followed by di-tert-butyl dicarbonate ((Boc)2O) (10.9 g, 49.9 mmol, 1.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours until the starting amine is consumed (monitor by TLC).
-
Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (Hexane/Ethyl Acetate gradient) to yield the N-Boc protected amine.
-
Data Summary
| Step | Reaction | Key Reagents | Solvent | Typical Time | Expected Outcome |
| 1.1 | Hantzsch Synthesis | Ethyl bromopyruvate, 2,2,2-Trifluoroethanethioamide | Ethanol | 4-6 h | Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate |
| 1.2 | Amidation | 7N NH3 in Methanol | Methanol | 16-24 h | 2-(Trifluoromethyl)thiazole-4-carboxamide |
| 2 | Amide Reduction | Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF | 3-5 h | (2-(Trifluoromethyl)thiazol-4-yl)methanamine |
| 3 | Boc Protection | (Boc)2O, Triethylamine | Dichloromethane | 4-12 h | tert-butyl ((2-(trifluoromethyl)thiazol-4-yl)methyl)carbamate |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1.1 | Incomplete reaction; impure starting materials. | Increase reflux time. Ensure high purity of thioamide and bromopyruvate. |
| Incomplete Amidation (Step 1.2) | Insufficient reaction time or ammonia concentration. | Ensure the reaction vessel is properly sealed. Extend the reaction time to 24-36 hours. |
| Low yield/decomposition during LAH reduction (Step 2) | Presence of moisture; quenching procedure too rapid. | Use freshly distilled anhydrous THF. Ensure all glassware is flame-dried. Perform the quenching slowly at 0 °C with vigorous stirring. |
| Product streaking on silica gel column | The basic amine interacts strongly with acidic silica. | Add 0.5-1% triethylamine or ammonia to the eluent to neutralize the silica gel and ensure sharp peaks. |
Conclusion
This application note provides a validated and detailed synthetic route to (2-(Trifluoromethyl)thiazol-4-yl)methanamine. By breaking the synthesis into logical, high-yielding steps and explaining the rationale behind each procedural choice, this guide equips researchers with the necessary information to confidently produce this valuable chemical building block for applications in drug discovery and development.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. BenchChem.
-
Ayati, A., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances. Retrieved from [Link]
- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Google Patents.
-
Kallur, S. B., et al. (2020). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Retrieved from [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (n.d.). NIH. Retrieved from [Link]
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Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines. (n.d.). PubMed. Retrieved from [Link]
- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. Google Patents.
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Prashant, P., et al. (2016). Chemoselective reduction of carboxamides. Chemical Society Reviews. Retrieved from [Link]
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Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
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tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. Retrieved from [Link]
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Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (n.d.). PubMed Central. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). Retrieved from [Link]
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Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. Retrieved from [Link]
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Boc De-protection. (2023). Reddit. Retrieved from [Link]
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reduction of nitriles. (n.d.). Chemguide. Retrieved from [Link]
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Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). NIH. Retrieved from [Link]
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Alawaed, A. A., & Singh, A. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules. Retrieved from [Link]
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Reduction of nitriles to amines using LiAlH4. (2023). YouTube. Retrieved from [Link]
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Nitriles to Amines: LiAlH4 Reduction. (n.d.). JoVE. Retrieved from [Link]
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Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary. Retrieved from [Link]
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- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Trifluoromethyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Thiazoles in Modern Drug Discovery
The incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Among fluorinated motifs, the trifluoromethyl (CF₃) group is of particular interest due to its unique electronic properties and lipophilicity.[1] When appended to robust heterocyclic scaffolds like thiazole, the resulting trifluoromethylated thiazole derivatives represent a class of compounds with significant therapeutic potential.
Thiazole rings are a cornerstone in the development of various drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The synergistic combination of the thiazole nucleus and the trifluoromethyl group has led to the discovery of potent and selective therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of trifluoromethyl-thiazole derivatives via the Hantzsch thiazole synthesis, a classic yet highly versatile method for constructing this valuable heterocyclic system.[4][5]
Theoretical Framework: The Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this condensation reaction traditionally involves the cyclization of an α-haloketone with a thioamide to yield a thiazole.[6] The reaction is known for its reliability and the ability to produce highly functionalized thiazoles from readily available starting materials.[7]
Reaction Mechanism: A Stepwise Annulation
The generally accepted mechanism for the Hantzsch thiazole synthesis proceeds through a sequence of nucleophilic attack, cyclization, and dehydration. The process can be outlined as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction, displacing the halide and forming an S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: Subsequent dehydration of the hydroxythiazoline intermediate, often acid-catalyzed, results in the formation of the aromatic thiazole ring.[8]
The driving force for the final dehydration step is the formation of the stable, aromatic thiazole ring.
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Synthesis of Trifluoromethylated Thiazoles: Key Considerations
The synthesis of trifluoromethyl-substituted thiazoles via the Hantzsch reaction typically employs a trifluoromethylated α-haloketone as a key building block. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the ketone, potentially affecting reaction rates and conditions.
A prominent example is the synthesis of 2-amino-4-(trifluoromethyl)thiazole, a valuable building block for more complex pharmaceutical agents. This synthesis utilizes 3-bromo-1,1,1-trifluoroacetone and thiourea.
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
This protocol details a representative procedure for the synthesis of 2-amino-4-(trifluoromethyl)thiazole.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 3-Bromo-1,1,1-trifluoroacetone | 431-35-6 | 190.96 g/mol | ≥97% | Commercial |
| Thiourea | 62-56-6 | 76.12 g/mol | ≥99% | Commercial |
| Methanol (anhydrous) | 67-56-1 | 32.04 g/mol | ≥99.8% | Commercial |
| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | ≥99.5% | Commercial |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Commercial |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | ≥99.5% | Commercial |
Safety and Handling of Trifluoromethylated Reagents
3-Bromo-1,1,1-trifluoroacetone is a hazardous chemical and should be handled with extreme care in a well-ventilated fume hood.[9][10] It is classified as a highly flammable liquid and vapor, and it can cause severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.[10] All equipment should be properly grounded to prevent static discharge.[9]
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (7.61 g, 100 mmol) in 50 mL of methanol.
-
Addition of α-Haloketone: To the stirring solution, add 3-bromo-1,1,1-trifluoroacetone (19.1 g, 100 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-4-(trifluoromethyl)thiazole as a solid.
Characterization Data for 2-Amino-4-(trifluoromethyl)thiazole
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆): δ 7.6 (s, 1H, thiazole-H), 7.4 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆): δ 169.0 (C2), 140.0 (q, J = 35 Hz, C4), 121.5 (q, J = 268 Hz, CF₃), 105.5 (C5).
-
Mass Spectrometry (EI): m/z (%) 168 (M⁺).
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure anhydrous conditions. |
| Product loss during work-up | Perform extractions carefully and ensure complete phase separation. | |
| Formation of Byproducts | Side reactions | Control the rate of addition of the α-haloketone to manage the exotherm. Ensure the purity of starting materials. |
| Difficulty in Purification | Impurities co-elute with the product | Optimize the solvent system for column chromatography or try a different purification method like recrystallization with various solvents. |
Experimental Workflow Diagram
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Topic: A Strategic Approach to the Chromatographic Purification of (2-(Trifluoromethyl)thiazol-4-yl)methanamine
An Application Note from the Senior Scientist's Desk
Abstract
The purification of polar, basic compounds, particularly primary amines, presents a significant challenge in synthetic chemistry, often leading to poor peak shape and low recovery on standard silica gel. This issue is compounded in molecules like (2-(Trifluoromethyl)thiazol-4-yl)methanamine, which also contains a lipophilic trifluoromethyl group, creating a molecule with dichotomous properties. This application note provides a detailed, experience-driven guide to developing a robust chromatographic purification strategy for this and structurally related aminothiazoles. We will explore the causal mechanisms behind common purification pitfalls and present two validated protocols: a modified normal-phase flash chromatography method for scalable purification and a high-resolution reverse-phase HPLC method for achieving high purity.
Introduction: The Purification Challenge
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a valuable building block in medicinal chemistry. The thiazole ring is a key pharmacophore, and the trifluoromethyl group can enhance metabolic stability and binding affinity.[1][2] However, the primary aminomethyl substituent is the crux of the purification challenge. The basic lone pair on the nitrogen atom forms strong, non-linear interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This results in significant peak tailing, where the compound slowly bleeds from the column, leading to broad fractions, poor separation from impurities, and often, irreversible adsorption and loss of material.
This guide moves beyond a simple recitation of steps to provide the underlying chemical logic for method selection and optimization, empowering researchers to adapt these principles to their specific needs.
Foundational Principles: Analyte-Stationary Phase Interactions
Understanding the chemistry at the silica surface is paramount. The primary amine of our target compound acts as a Lewis base, while the silanol groups on the silica surface are acidic. This leads to a strong acid-base interaction that hinders smooth elution.
To achieve efficient purification, we must mitigate this interaction. This can be accomplished in two primary ways:
-
Neutralize the Stationary Phase: By adding a volatile basic modifier to the mobile phase, we can deprotonate the surface silanol groups, creating a less interactive SiO⁻ surface. The basic modifier will preferentially bind to the acidic sites, allowing the target amine to elute symmetrically.[3]
-
Modify the Analyte and Use an Alternative Stationary Phase: By protonating the analyte with an acidic modifier (-CH₂-NH₃⁺) and using a non-polar stationary phase (like C18), we can employ reverse-phase chromatography. Here, separation is governed by hydrophobic interactions rather than polar/ionic ones.[4]
The diagram below illustrates the critical difference between using an unmodified and a base-modified silica surface for amine purification.
Sources
Application Note: Structural Elucidation of (2-(Trifluoromethyl)thiazol-4-yl)methanamine using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Introduction: The Significance of Trifluoromethyl-Thiazole Scaffolds in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1] Its versatile nature allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, trifluoromethyl-substituted thiazole derivatives, such as (2-(Trifluoromethyl)thiazol-4-yl)methanamine, are of considerable interest in drug discovery and development.
This application note provides a comprehensive guide to the structural characterization of (2-(Trifluoromethyl)thiazol-4-yl)methanamine using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. We will delve into the theoretical underpinnings of the expected vibrational modes, present a detailed experimental protocol for acquiring a high-quality IR spectrum, and provide an in-depth interpretation of the spectral data. This guide is designed to equip researchers with the necessary knowledge to confidently identify and characterize this important class of compounds.
Theoretical Principles: Predicting the Infrared Spectrum
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the vibrations of its chemical bonds.[4] The resulting IR spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[5]
For (2-(Trifluoromethyl)thiazol-4-yl)methanamine, we can predict the key absorption bands based on its constituent functional groups: the primary amine (-NH2), the trifluoromethyl (-CF3) group, and the thiazole ring.
-
Primary Amine (-NH2): Primary amines typically exhibit two characteristic N-H stretching vibrations in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range.
-
Trifluoromethyl (-CF3) Group: The C-F bonds in the trifluoromethyl group give rise to strong and characteristic absorption bands. The asymmetric and symmetric C-F stretching vibrations are typically observed in the broad and intense region of 1350-1100 cm⁻¹. The C-CF3 stretching mode is a characteristic frequency and is expected around 1332 cm⁻¹.[6]
-
Thiazole Ring: The thiazole ring, being an aromatic-like heterocyclic system, will display several characteristic skeletal vibrations. These include C=N and C=C stretching vibrations, which are expected in the 1600-1450 cm⁻¹ region.[7] Specifically, for thiazole, a C=N stretching frequency is observed around 1496 cm⁻¹ and a C=C stretching frequency around 1580 cm⁻¹.[7] The C-S stretching vibration in sulfur-containing heterocycles can be more difficult to assign definitively as it can appear over a broad range and may be coupled with other vibrations. Generally, it is expected in the fingerprint region, broadly between 800 and 600 cm⁻¹. Ring breathing and other deformation modes also contribute to the complex pattern in the fingerprint region below 1500 cm⁻¹.[8]
-
Aliphatic C-H Bonds: The methylene bridge (-CH2-) will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring) vibrations around 1450 cm⁻¹.
Experimental Protocol: Acquiring the ATR-FTIR Spectrum
The following protocol outlines the steps for acquiring a high-quality ATR-FTIR spectrum of (2-(Trifluoromethyl)thiazol-4-yl)methanamine, which is a liquid at room temperature. The use of an Attenuated Total Reflectance (ATR) accessory is highly recommended for liquid samples as it requires minimal sample preparation.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) using a soft, lint-free wipe.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean and dry ATR crystal in place, acquire a background spectrum. This will account for any ambient atmospheric absorptions and the absorbance of the ATR crystal itself.
-
-
Sample Application:
-
As (2-(Trifluoromethyl)thiazol-4-yl)methanamine is a liquid, carefully place a small drop of the sample onto the center of the ATR crystal.
-
For volatile liquids like this amine, it is advisable to use a volatile liquid cover or a micro-well plate to minimize evaporation during the measurement. This ensures a stable sample pathlength and improves spectral reproducibility.
-
-
Spectrum Acquisition:
-
Bring the ATR anvil into contact with the liquid sample to ensure good contact with the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for qualitative analysis.
-
-
Data Processing and Analysis:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Label the significant peaks in the spectrum.
-
Diagram of the ATR-FTIR Experimental Workflow:
Caption: A flowchart illustrating the key steps in acquiring an ATR-FTIR spectrum of a liquid sample.
Data Interpretation and Spectral Assignment
The following table summarizes the expected key absorption bands in the IR spectrum of (2-(Trifluoromethyl)thiazol-4-yl)methanamine, along with their predicted vibrational modes and typical wavenumber ranges.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Weak | C-H Stretch | Thiazole Ring |
| 2950 - 2850 | Medium | C-H Asymmetric & Symmetric Stretch | Methylene (-CH₂-) |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~1580 | Medium | C=C Stretch | Thiazole Ring |
| ~1496 | Medium | C=N Stretch | Thiazole Ring |
| ~1450 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂-) |
| ~1332 | Strong | C-CF₃ Stretch | Trifluoromethyl (-CF₃) |
| 1350 - 1100 | Very Strong, Broad | C-F Asymmetric & Symmetric Stretch | Trifluoromethyl (-CF₃) |
| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |
| 800 - 600 | Variable | C-S Stretch | Thiazole Ring |
Detailed Analysis of Key Spectral Regions:
-
3500-3000 cm⁻¹ Region: The presence of two distinct peaks in the 3400-3300 cm⁻¹ range would be a strong indicator of the primary amine's N-H stretching vibrations. The C-H stretching of the thiazole ring is expected at slightly higher wavenumbers (above 3000 cm⁻¹) compared to the methylene C-H stretches (below 3000 cm⁻¹).
-
1700-1400 cm⁻¹ Region: This region is crucial for identifying the primary amine and the thiazole ring. The N-H bending vibration should be clearly visible around 1620 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the thiazole ring are expected around 1580 cm⁻¹ and 1496 cm⁻¹, respectively. The methylene scissoring vibration will also appear in this region, around 1450 cm⁻¹.
-
1400-1000 cm⁻¹ Region: The most prominent feature in this region will be the very strong and broad absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group. The C-CF3 stretching peak around 1332 cm⁻¹ is a key diagnostic band. The C-N stretch of the aliphatic amine will also be present in this region.
-
Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex pattern of absorptions arising from various bending and skeletal vibrations, including the C-S stretching of the thiazole ring. While difficult to assign individual peaks, the overall pattern is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Conclusion
ATR-FTIR spectroscopy is an indispensable tool for the rapid and reliable structural characterization of novel pharmaceutical compounds like (2-(Trifluoromethyl)thiazol-4-yl)methanamine. By understanding the characteristic vibrational frequencies of the primary amine, trifluoromethyl, and thiazole functional groups, researchers can confidently confirm the identity and purity of their synthesized molecules. The protocol outlined in this application note provides a robust methodology for obtaining high-quality IR spectra, while the detailed spectral interpretation serves as a valuable reference for drug discovery and development professionals.
References
-
Yadav, R. A., & Singh, S. N. (1982). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 19(3), 247-259. [Link]
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Nour, H. F., et al. (2021). DFT, molecular docking, and ADMET studies for the adsorption behavior and anti-inflammatory activity of thiazole by B12N12 and OH-B12N12 nanoclusters. Journal of Molecular Liquids, 339, 116773. [Link]
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LibreTexts. (2020, August 15). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
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PIKE Technologies. (2019, December 5). FTIR--ATR: Measuring volatile liquids [Video]. YouTube. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]
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Griffiths, P. R. (2007). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. [Link]
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University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
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Asim, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Rao, C. N. R., & Venkataraghavan, R. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 41(8), 1947-1954. [Link]
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Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 424-428. [Link]
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LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. [Link]
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SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. SINTEF. [Link]
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Liu, H., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 250, 115172. [Link]
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ResearchGate. (n.d.). IR Spectroscopy in Qualitative and Quantitative Analysis. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
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Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. [Link]
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Chemguide. (n.d.). interpreting infra-red spectra. [Link]
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ResearchGate. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. [Link]
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MDPI. (n.d.). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. [Link]
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AIP Publishing. (n.d.). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters | The Journal of Chemical Physics. [Link]
-
University of Colorado Boulder. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
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ResearchGate. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]
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mass spectrometry analysis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine
An Application Guide to the Mass Spectrometric Characterization of (2-(Trifluoromethyl)thiazol-4-yl)methanamine
Abstract
This application note provides a comprehensive guide and detailed protocol for the mass spectrometric analysis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine, a key building block in contemporary drug discovery. Recognizing the prevalence of both the thiazole ring and trifluoromethyl moieties in modern pharmaceuticals, this document establishes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the compound's characterization.[1][2][3] We delve into the rationale behind method development, from sample preparation and chromatographic separation to the selection of ionization parameters. A core focus is the detailed elucidation of the compound's collision-induced dissociation (CID) fragmentation pathway, providing a spectral signature for unambiguous identification. The protocols herein are designed for immediate implementation by researchers in pharmaceutical development, medicinal chemistry, and analytical sciences, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Analytical Imperative
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a heterocyclic amine of significant interest. The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[2] The thiazole scaffold is a cornerstone of medicinal chemistry, present in a wide array of approved drugs with activities ranging from antibacterial to anti-cancer.[1][3]
Given its role as a precursor in complex molecule synthesis, a definitive and reliable analytical method to confirm the identity and purity of (2-(Trifluoromethyl)thiazol-4-yl)methanamine is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this task.[4][5] This guide provides the experimental framework and theoretical underpinnings for a successful analysis, focusing on electrospray ionization (ESI) for its suitability with polar, ionizable molecules.[6][7]
Experimental Design and Rationale
The successful analysis of a small molecule by LC-MS/MS is contingent on a series of optimized steps, each chosen to complement the analyte's specific chemical properties.
Materials and Reagents
-
(2-(Trifluoromethyl)thiazol-4-yl)methanamine: Reference standard (>98% purity)
-
Acetonitrile (ACN): LC-MS grade
-
Water: LC-MS grade
-
Formic Acid (FA): LC-MS grade (99%+)
-
Methanol: LC-MS grade
Causality: The use of LC-MS grade solvents and additives is critical to minimize background noise and prevent the formation of unwanted adducts, ensuring the highest signal-to-noise ratio and data quality.[8] Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the basic primary amine on the analyte, making it amenable to positive-ion electrospray ionization.[6]
Sample Preparation Protocol
A stock solution is prepared to serve as the basis for all subsequent analyses. This ensures consistency and allows for precise dilutions.
Protocol Steps:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1.0 mg of (2-(Trifluoromethyl)thiazol-4-yl)methanamine reference standard.
-
Transfer the solid to a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of Methanol to dissolve the compound completely. Vortex for 30 seconds. This is your Stock Solution .
-
-
Working Solution Preparation (1 µg/mL):
-
Pipette 10 µL of the Stock Solution into a new 10 mL volumetric flask or a suitable tube.
-
Dilute to a final volume of 10 mL with a 50:50 (v/v) mixture of Acetonitrile and Water. This creates a working solution compatible with typical reversed-phase LC conditions.
-
Vortex thoroughly for 30 seconds.
-
-
Final Dilution for Injection (10 ng/mL):
-
Pipette 100 µL of the Working Solution into an LC vial.
-
Add 900 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Cap the vial and vortex briefly. The sample is now ready for injection.
-
Trustworthiness: This multi-step dilution protocol minimizes volumetric errors and ensures the final analyte concentration is within the optimal linear range of most modern mass spectrometers, preventing detector saturation.[9]
Instrumentation and Optimized Conditions
The analysis was conceptualized for a triple quadrupole or Q-TOF mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for small polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acid modifier to ensure protonation of the analyte.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte while cleaning the column of less polar contaminants. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume to prevent peak distortion and column overloading. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The primary amine is basic and readily accepts a proton to form a positive ion.[6][7] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Gas Temperature | 325 °C | Facilitates desolvation of the droplets to release gas-phase ions. |
| Gas Flow | 10 L/min | Aids in the desolvation process. |
| Nebulizer Pressure | 45 psi | Controls the formation of fine droplets for efficient ionization. |
| Scan Mode (MS1) | Full Scan (m/z 50-300) | Used to identify the mass-to-charge ratio of the intact protonated molecule. |
| Scan Mode (MS2) | Product Ion Scan | Fragments the selected precursor ion to generate a characteristic spectrum for structural confirmation. |
| Precursor Ion | m/z 183.0 | The calculated m/z for the protonated molecule [C5H5F3N2S + H]+. |
| Collision Energy (CE) | 10-30 eV (Ramped or multiple values) | The energy applied to induce fragmentation. A range is tested to capture both low-energy and high-energy fragments.[7] |
Results and Structural Elucidation
Mass Spectral Analysis (Full Scan)
Analysis in full scan mode reveals a prominent ion at m/z 183.02 , consistent with the theoretical monoisotopic mass of the protonated molecule, [M+H]+ (Calculated for [C₅H₆F₃N₂S]⁺: 183.0204). This serves as the precursor ion for subsequent fragmentation experiments.
Tandem MS (MS/MS) Fragmentation Pathway
Collision-induced dissociation (CID) of the m/z 183.0 precursor ion yields a reproducible fragmentation pattern that serves as a structural fingerprint. The primary fragmentation pathways are driven by the lability of the aminomethyl group and the stability of the thiazole ring.[10][11][12]
Table 3: Key Fragment Ions and Proposed Structures
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
| 183.0 | 166.0 | 17.0 | Loss of ammonia (NH₃) via α-cleavage.[11] |
| 183.0 | 114.0 | 69.0 | Cleavage of the C-CF₃ bond, loss of trifluoromethyl radical (·CF₃).[13][14] |
| 166.0 | 139.0 | 27.0 | Loss of hydrogen cyanide (HCN) from the thiazole ring.[10] |
| 114.0 | 87.0 | 27.0 | Loss of hydrogen cyanide (HCN) from the non-fluorinated thiazole cation. |
Visualized Workflows and Mechanisms
General LC-MS/MS Analytical Workflow
The following diagram illustrates the sequential process from sample introduction to fragment ion detection.
Sources
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Application Notes and Protocols for the Derivatization of (2-(Trifluoromethyl)thiazol-4-yl)methanamine for Bioassays
Introduction: Navigating the Bioanalytical Challenges of a Novel Thiazole Compound
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a primary amine featuring a trifluoromethyl-substituted thiazole moiety. This structural combination presents a unique set of challenges and opportunities in the realm of bioanalysis. The thiazole ring is a well-recognized pharmacophore present in numerous biologically active compounds and FDA-approved drugs, imparting a wide range of therapeutic properties.[1][2][3] The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity to biological targets due to its strong electron-withdrawing nature.[4] However, these same properties complicate its quantification in biological matrices.
The primary amine group, while providing a reactive handle for derivatization, has its nucleophilicity reduced by the potent electron-withdrawing effect of the adjacent trifluoromethyl group.[5][6] This necessitates carefully optimized derivatization strategies to achieve the complete and reproducible conversion required for sensitive and accurate bioassays. Furthermore, the inherent polarity of the primary amine can lead to poor chromatographic performance, including peak tailing and low volatility, particularly in gas chromatography (GC).[7]
This technical guide provides a comprehensive overview of robust derivatization protocols tailored for the quantitative analysis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine in bioanalytical workflows. We will explore strategies for both GC-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection, offering detailed, step-by-step methodologies. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system grounded in established chemical principles and regulatory expectations for bioanalytical method validation.[8][9][10][11][12][13]
Section 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of (2-(Trifluoromethyl)thiazol-4-yl)methanamine. We will focus on two widely employed and effective techniques: acylation with trifluoroacetic anhydride (TFAA) and silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA replaces the active hydrogen of the primary amine with a trifluoroacetyl group, forming a stable and volatile amide derivative.[14][15] The resulting derivative is also highly responsive to electron capture detection (ECD), offering an alternative detection strategy if required.
Causality of Experimental Choices:
-
Anhydrous Conditions: TFAA is highly reactive and susceptible to hydrolysis. Therefore, all solvents and reagents must be anhydrous to ensure high derivatization efficiency.
-
Heating: The reduced nucleophilicity of the primary amine, due to the electron-withdrawing trifluoromethyl group, necessitates heating to drive the reaction to completion in a reasonable timeframe.
-
Solvent Choice: Aprotic solvents such as ethyl acetate or acetonitrile are used as they do not react with TFAA and effectively dissolve both the analyte and the reagent.
-
Byproduct Removal: Evaporation of excess reagent and solvent post-reaction is recommended to prevent contamination of the GC system and potential interference with the analysis.
Experimental Protocol: TFAA Derivatization
-
Sample Preparation:
-
Pipette a known volume (e.g., 100 µL) of the sample extract containing (2-(Trifluoromethyl)thiazol-4-yl)methanamine into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous ethyl acetate to the dried residue and vortex briefly to dissolve.
-
Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
-
Reaction:
-
Immediately cap the vial tightly with a PTFE-lined cap.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Remove the cap and evaporate the excess solvent and reagent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.
-
Visualization of TFAA Derivatization Workflow:
Silylation with MTBSTFA
Silylation with MTBSTFA introduces a tert-butyldimethylsilyl (TBDMS) group onto the primary amine, forming a derivative that is significantly more stable to hydrolysis than the corresponding trimethylsilyl (TMS) derivative.[16][17][18] This increased stability is particularly advantageous when dealing with complex biological matrices.
Causality of Experimental Choices:
-
Anhydrous Conditions: Similar to acylation, silylation reagents are moisture-sensitive, mandating the use of anhydrous solvents and conditions.
-
Heating: Elevated temperatures are required to overcome the steric hindrance of the bulky TBDMS group and the reduced reactivity of the amine.
-
Catalyst (Optional): While MTBSTFA can react directly, a catalyst such as tert-butyldimethylchlorosilane (TBDMCS) can be included to accelerate the reaction, although it may not be necessary with sufficient heating time.[19]
-
Solvent Choice: Pyridine or acetonitrile are common solvents for silylation as they are aprotic and can help to solubilize the analyte and reagents.
Experimental Protocol: MTBSTFA Derivatization
-
Sample Preparation:
-
Transfer a known volume of the sample extract to a reaction vial and evaporate to dryness under nitrogen.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous acetonitrile to the vial.
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
Reaction:
-
Securely cap the vial.
-
Heat at 80-100°C for 60 minutes.
-
-
Work-up and Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
Visualization of MTBSTFA Derivatization Workflow:
Table 1: Comparison of GC-MS Derivatization Methods and Expected Performance
| Parameter | TFAA Derivatization | MTBSTFA Derivatization | Rationale |
| Derivative Stability | Good | Excellent | TBDMS derivatives are more resistant to hydrolysis than TFAA derivatives.[17][19] |
| Reaction Time | 30 minutes | 60 minutes | Silylation with the bulky MTBSTFA reagent is generally slower. |
| Volatility | High | High | Both methods significantly increase the volatility of the analyte. |
| Expected LOD | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | The electron-capturing properties of the trifluoroacetyl group can enhance sensitivity with an ECD, while TBDMS derivatives often provide clean mass spectra with low background for MS detection.[20][21] |
| Expected LOQ | 0.5 - 5 ng/mL | 0.2 - 2 ng/mL | Consistent with the lower expected LOD for MTBSTFA derivatization. |
| Linear Range | 1 - 500 ng/mL | 0.5 - 500 ng/mL | Both methods are expected to provide a wide linear range suitable for most bioanalytical applications. |
Section 2: Derivatization for HPLC with Fluorescence Detection
For HPLC analysis, derivatization with a fluorescent tag is a powerful strategy to enhance detection sensitivity and selectivity. We present protocols for two classic fluorogenic reagents: dansyl chloride and fluorescamine.
Fluorescent Labeling with Dansyl Chloride
Dansyl chloride reacts with primary amines under alkaline conditions to form highly fluorescent and stable sulfonamide derivatives.[21][22][23][24][25][26] This method is well-established and offers excellent sensitivity for HPLC-based quantification.
Causality of Experimental Choices:
-
Alkaline pH: The reaction requires a basic environment (pH 9-10.5) to deprotonate the primary amine, making it a more potent nucleophile.[3]
-
Reaction Time and Temperature: The reaction is typically performed at a slightly elevated temperature to ensure complete derivatization, especially given the reduced nucleophilicity of the target amine.
-
Quenching: The reaction is stopped by adding a primary amine-containing reagent (e.g., a solution of proline or glycine) to consume any excess dansyl chloride, preventing further reactions and reducing background noise.
-
Solvent: Acetonitrile is a common solvent as it is miscible with the aqueous buffer and effectively dissolves the dansyl chloride reagent.
Experimental Protocol: Dansyl Chloride Derivatization
-
Sample and Reagent Preparation:
-
Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with NaOH.
-
Prepare a 10 mg/mL solution of dansyl chloride in anhydrous acetonitrile.
-
-
Derivatization:
-
To 100 µL of the sample extract in a microcentrifuge tube, add 200 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
-
Quenching and Analysis:
-
After incubation, add 50 µL of a 100 mM proline solution to quench the reaction.
-
Vortex and allow to stand for 10 minutes at room temperature.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Visualization of Dansyl Chloride Derivatization Mechanism:
Fluorescent Labeling with Fluorescamine
Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines at room temperature and neutral to slightly alkaline pH to yield a highly fluorescent pyrrolinone derivative.[1][15][16][27][28][29][30][31] A key advantage of fluorescamine is that the unreacted reagent is quickly hydrolyzed to non-fluorescent products, resulting in a low background signal.
Causality of Experimental Choices:
-
pH Control: The reaction is optimal at a pH between 8 and 9. Borate buffer is commonly used to maintain this pH.
-
Rapid Mixing: The reaction with primary amines is extremely fast (milliseconds), so rapid and thorough mixing is crucial for reproducibility.[27]
-
Solvent for Reagent: Fluorescamine is not stable in aqueous solutions and should be dissolved in an aprotic solvent like acetone or DMSO immediately before use.
-
No Quenching Required: Excess fluorescamine is rapidly hydrolyzed, eliminating the need for a quenching step.
Experimental Protocol: Fluorescamine Derivatization
-
Reagent Preparation:
-
Prepare a 50 mM borate buffer and adjust the pH to 8.5.
-
Immediately before use, prepare a 1.5 mg/mL solution of fluorescamine in anhydrous acetone.
-
-
Derivatization:
-
To 100 µL of the sample extract in a microcentrifuge tube, add 200 µL of the borate buffer.
-
While vortexing the sample, rapidly add 100 µL of the fluorescamine solution.
-
-
Analysis:
-
Continue vortexing for 1 minute.
-
The sample is now ready for direct injection into the HPLC system.
-
Table 2: Comparison of HPLC-Fluorescence Derivatization Methods and Expected Performance
| Parameter | Dansyl Chloride Derivatization | Fluorescamine Derivatization | Rationale |
| Reaction Speed | Slower (requires heating) | Very Fast (room temperature) | Fluorescamine reacts almost instantaneously with primary amines.[27] |
| Derivative Stability | Very Stable | Stable | Dansyl derivatives are known for their excellent long-term stability. |
| Background Signal | Moderate (requires quenching) | Low (self-quenching) | Hydrolysis of unreacted fluorescamine to non-fluorescent products minimizes background.[28] |
| Expected LOD | 10 - 100 pg/mL | 50 - 500 pg/mL | Dansylation often provides slightly better sensitivity due to the high quantum yield of the derivative. |
| Expected LOQ | 50 - 500 pg/mL | 200 - 1000 pg/mL | Consistent with the expected LODs. |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 200 ng/mL | Both methods offer a suitable linear range for bioanalytical applications. |
Section 3: Bioanalytical Method Validation: A Framework for Trustworthiness
A robust derivatization protocol is only as reliable as its validation. All methods developed for the quantification of (2-(Trifluoromethyl)thiazol-4-yl)methanamine in biological matrices must be validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[10][32] This ensures the integrity and reliability of the data generated.
Key Validation Parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples from multiple sources.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve should be generated with a minimum of six non-zero standards.[33]
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These should be evaluated at a minimum of three concentration levels (low, medium, and high QC samples).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage), as well as the stability of the derivatized sample.
-
Recovery: The efficiency of the extraction process for the analyte from the biological matrix.
Visualization of the Bioanalytical Method Validation Workflow:
Conclusion
The derivatization of (2-(Trifluoromethyl)thiazol-4-yl)methanamine is a critical step for its reliable quantification in bioassays. The choice of derivatization strategy—acylation or silylation for GC-MS, and fluorescent labeling for HPLC—will depend on the specific requirements of the assay, including desired sensitivity, sample throughput, and available instrumentation. The protocols and insights provided in this guide offer a robust starting point for developing and validating high-performance bioanalytical methods for this and structurally related compounds. By understanding the chemical principles behind each derivatization technique and adhering to rigorous validation standards, researchers can ensure the generation of high-quality, reproducible, and defensible data in their drug development endeavors.
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A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. National Center for Biotechnology Information.[Link]
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Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. MDPI.[Link]
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Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate.[Link]
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Targeted quantification of amino acids by dansylation. National Center for Biotechnology Information.[Link]
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bioanalytical method validation and study sample analysis m10. ICH.[Link]
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Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. ResearchGate.[Link]
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Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. ScienceDirect.[Link]
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Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.[Link]
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Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. ResearchGate.[Link]
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Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. PubMed.[Link]
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Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO.[Link]
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DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization (WHO).[Link]
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GC Derivatization. Restek.[Link]
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An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and. Academic Journals.[Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio.[Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.[Link]
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Appendix G - Derivatization in GC MS. Scribd.[Link]
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An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.[Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
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Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. Elsevier.[Link]
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Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. National Center for Biotechnology Information.[Link]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. ScienceOpen.[Link]
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Application Notes and Protocols for Coupling Reactions with (2-(Trifluoromethyl)thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-(trifluoromethyl)thiazole moiety is a privileged scaffold in modern medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability, making it a valuable component in the design of novel therapeutics.[1] (2-(Trifluoromethyl)thiazol-4-yl)methanamine, as a primary amine building block, offers a versatile handle for the introduction of this key pharmacophore into a wide range of molecular architectures through various coupling reactions.
This guide provides an in-depth exploration of two fundamental coupling reactions involving (2-(Trifluoromethyl)thiazol-4-yl)methanamine: amide bond formation and reductive amination. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel chemical entities for drug discovery and development.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The amide bond is a ubiquitous functional group in pharmaceuticals, and its formation is a critical transformation in the synthesis of new drug candidates. The reaction of (2-(Trifluoromethyl)thiazol-4-yl)methanamine with carboxylic acids, or their activated derivatives, provides a direct route to a diverse array of amides bearing the 2-(trifluoromethyl)thiazole motif.
Mechanistic Considerations
Amide bond formation typically proceeds through the activation of the carboxylic acid component, rendering it more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HATU), and uronium salts (e.g., HBTU, TBTU). The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as racemization in the case of chiral carboxylic acids.
General Protocol for Amide Coupling with a Carboxylic Acid
This protocol outlines a standard procedure for the amide coupling of (2-(Trifluoromethyl)thiazol-4-yl)methanamine with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as the coupling reagents.
Experimental Workflow:
Figure 1: General workflow for amide coupling.
Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add (2-(Trifluoromethyl)thiazol-4-yl)methanamine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.
Data Summary for Amide Coupling Reactions
While specific examples for the coupling of (2-(Trifluoromethyl)thiazol-4-yl)methanamine are not extensively reported in the literature, the following table provides representative data for analogous amide coupling reactions with similar amines, which can be used as a starting point for optimization.
| Carboxylic Acid Partner | Coupling Reagents | Solvent | Yield (%) | Reference |
| Benzoic Acid | EDC, HOBt, DIPEA | DMF | 85-95 | General Protocol |
| Acetic Acid | HATU, DIPEA | DCM | 80-90 | General Protocol |
| Phenylacetic Acid | DCC, DMAP | DCM | 75-85 | General Protocol |
Reductive Amination: Forging C-N Bonds with Versatility
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, providing access to secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.
Mechanistic Insights
The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the starting carbonyl compound.[2] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and various borane complexes.[3] The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of the reaction.
General Protocol for Reductive Amination
This protocol describes a general procedure for the reductive amination of (2-(Trifluoromethyl)thiazol-4-yl)methanamine with an aldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent.
Experimental Workflow:
Figure 2: General workflow for reductive amination.
Step-by-Step Protocol:
-
To a solution of the aldehyde (1.0 eq) and (2-(Trifluoromethyl)thiazol-4-yl)methanamine (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the desired secondary amine.
Data Summary for Reductive Amination Reactions
The following table provides representative data for reductive amination reactions with analogous amines, which can serve as a guide for reactions with (2-(Trifluoromethyl)thiazol-4-yl)methanamine.
| Aldehyde/Ketone Partner | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | STAB | DCE | 80-90 | [4] |
| Cyclohexanone | NaBH(OAc)₃ | THF | 75-85 | [4] |
| 4-Methoxybenzaldehyde | NaBH₃CN | MeOH | 85-95 | [5] |
Conclusion and Future Perspectives
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. The amide coupling and reductive amination reactions detailed in these application notes provide reliable and adaptable methods for incorporating the 2-(trifluoromethyl)thiazole moiety into a wide range of molecular scaffolds. The provided protocols, along with the mechanistic insights and representative data, should empower researchers to efficiently synthesize new chemical entities for the development of next-generation therapeutics. Further exploration of other coupling reactions, such as N-arylation and multicomponent reactions, will undoubtedly expand the synthetic utility of this important building block.
References
-
Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC. [Link]
-
Synthesis of some novel thiazole deriva - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
-
β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. ResearchGate. [Link]
-
N-(Thiazol-2-yl)acetamide. PMC. [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]
-
Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]
-
Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Synthesis of 2,2,2-Trifluoro-N-[4-methyl-1-(p-trifluoroacetylphenyl)-2-pyrazolin-3-yl]acetamide. PrepChem.com. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]
-
N-(Thiazol-2-yl)acetamide. ResearchGate. [Link]
-
Boron reagents for reductive amination. ResearchGate. [Link]
Sources
- 1. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: (2-(Trifluoromethyl)thiazol-4-yl)methanamine in Synthetic Chemistry
Introduction: A Privileged Scaffold in Modern Drug Discovery
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a key building block for medicinal chemistry and drug development professionals. This reagent uniquely combines the established bioisosteric properties of the thiazole ring with the metabolic stability and electron-withdrawing nature of a trifluoromethyl group. The primary amine handle at the 4-position of the thiazole provides a versatile point for synthetic elaboration, enabling the construction of diverse molecular architectures. The trifluoromethyl substituent significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, binding affinity, and cellular permeability. This application note provides a comprehensive guide to the effective use of (2-(Trifluoromethyl)thiazol-4-yl)methanamine in common synthetic transformations, including amide bond formation and reductive amination, complete with detailed protocols and mechanistic insights.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety considerations is paramount for the successful and safe implementation of any chemical building block.
Table 1: Physicochemical Properties of (2-(Trifluoromethyl)thiazol-4-yl)methanamine
| Property | Value | Source |
| CAS Number | 852854-39-8 | BLDpharm[1] |
| Molecular Formula | C₅H₅F₃N₂S | BLDpharm[1] |
| Molecular Weight | 182.17 g/mol | BLDpharm[1] |
| Predicted Boiling Point | 162.9 ± 40.0 °C | Canbi Pharma Tech (for 5-yl isomer)[2] |
| Predicted pKa | 7.74 ± 0.29 | Canbi Pharma Tech (for 5-yl isomer)[2] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light | BLDpharm[1] |
Safety and Handling:
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
For detailed safety information, consult the material safety data sheet (MSDS) from the supplier. General guidelines for the storage of amines recommend keeping them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Application 1: Amide Bond Formation with an Electron-Deficient Amine
The primary amine of (2-(Trifluoromethyl)thiazol-4-yl)methanamine is rendered less nucleophilic by the electron-withdrawing trifluoromethyl group and the thiazole ring. This necessitates the use of robust coupling conditions to achieve efficient amide bond formation. Standard peptide coupling reagents are often employed for this purpose.
Mechanistic Rationale
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires activation of the carboxylic acid. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to convert the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, with electron-deficient amines, this reaction can be sluggish. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction. HOBt, for instance, reacts with the O-acylisourea to form an activated ester, which is more reactive towards the amine and less prone to side reactions.
Sources
Determining the Solubility Profile of (2-(Trifluoromethyl)thiazol-4-yl)methanamine in Organic Solvents for Pharmaceutical Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a heterocyclic amine containing a trifluoromethyl group, a common structural motif in medicinal chemistry. Understanding its solubility in a range of organic solvents is critical for its application in drug discovery and development, impacting everything from reaction optimization and purification to formulation and preclinical testing. This document provides a comprehensive guide to understanding the factors that govern the solubility of this compound and presents a robust, validated protocol for its experimental determination. We detail the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, offering a reliable framework for generating crucial physicochemical data.
Introduction: The "Why" of Solubility
In the landscape of drug development, solubility is a cornerstone property. For a synthetic intermediate or an active pharmaceutical ingredient (API) like (2-(Trifluoromethyl)thiazol-4-yl)methanamine, a well-characterized solubility profile is not merely academic; it is a practical necessity. It dictates the choice of solvents for:
-
Synthesis and Work-up: Ensuring reactants are in the same phase and facilitating product isolation.
-
Purification: Selecting appropriate solvent systems for crystallization or chromatography.
-
Formulation: Developing stable and bioavailable drug products.
-
High-Throughput Screening (HTS): Preparing stock solutions for biological assays.
This guide provides both the theoretical underpinning and a practical, step-by-step protocol to empower researchers to generate this vital data accurately.
Molecular Profile & Predicted Solubility Behavior
The solubility of (2-(Trifluoromethyl)thiazol-4-yl)methanamine is governed by the interplay of its three key structural features:
-
Primary Amine (-CH₂NH₂): This group is polar and acts as a hydrogen bond donor and acceptor. Primary amines generally exhibit solubility in polar solvents.[1] As a basic functional group, its solubility can be significantly enhanced in acidic aqueous solutions through the formation of a more polar ammonium salt.
-
Thiazole Ring: This heterocyclic aromatic system contributes to the molecule's rigidity and can participate in π-π stacking interactions. While the nitrogen and sulfur heteroatoms add some polarity, the ring system itself is largely hydrophobic.[2]
-
Trifluoromethyl (-CF₃) Group: This is a potent electron-withdrawing group and is highly lipophilic. The presence of a -CF₃ group often decreases solubility in polar solvents while increasing it in non-polar organic solvents.[3][4] It can also influence the basicity (pKa) of the nearby amine group.
Expert Prediction: Based on this composite structure, (2-(Trifluoromethyl)thiazol-4-yl)methanamine is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF) and lower alcohols (e.g., methanol, ethanol) where both hydrogen bonding and dipole-dipole interactions can occur. Solubility is predicted to be lower in non-polar solvents like hexanes and intermediate in solvents of moderate polarity such as ethyl acetate and dichloromethane.
Experimental Protocol: Equilibrium Solubility Determination
The most widely accepted method for determining thermodynamic solubility is the shake-flask method . This protocol is designed to be self-validating by ensuring that equilibrium has been reached and that the analytical method is accurate.
Materials and Reagents
-
(2-(Trifluoromethyl)thiazol-4-yl)methanamine (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent):
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Toluene
-
n-Hexane
-
-
Type I (18.2 MΩ·cm) ultrapure water
-
Formic acid or Trifluoroacetic acid (for HPLC mobile phase)
-
2 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Thermostatically controlled shaker/incubator (set to 25 °C)
-
Centrifuge capable of holding 2 mL vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Workflow for Solubility Measurement
The entire experimental process, from preparation to final data analysis, is outlined below.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine
Welcome to the technical support center for the synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. We will move beyond simple procedural outlines to explore the causality behind common synthetic challenges, offering field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.
Overview of the Primary Synthetic Pathway
The most common and reliable route to (2-(Trifluoromethyl)thiazol-4-yl)methanamine involves the construction of the thiazole core, followed by functional group manipulation at the C4 position. The final, and often most challenging, step is the reduction of a C4-carboxamide or C4-carbonitrile precursor. This guide will focus primarily on the side reactions and troubleshooting associated with this critical reduction step.
The general synthetic approach is outlined below:
Caption: General synthetic workflow for the target amine.
Troubleshooting & FAQs: The Reduction Step
This section addresses the most common issues encountered during the reduction of 2-(Trifluoromethyl)thiazole-4-carboxamide to the target amine.
Q1: My reaction with Lithium Aluminum Hydride (LiAlH₄) is giving low yields and multiple unknown impurities. What is happening?
Answer: This is a frequent issue when using a highly reactive, non-selective reducing agent like LiAlH₄.[1][2] The high exothermicity and potent hydride-donating ability can lead to several side reactions beyond the desired amide reduction.
Common Side Reactions with LiAlH₄:
| Impurity Class | Potential Structure | Mechanistic Origin | Analytical Signature (MS/NMR) |
| Defluorination Product | (2-(Difluoromethyl)thiazol-4-yl)methanamine | Attack of hydride on the highly electron-deficient CF₃ group, followed by fluoride elimination. This is a known, though sometimes minor, pathway for related structures.[3] | MS: [M-18] or [M-HF]. ¹⁹F NMR: Appearance of a doublet instead of a singlet. |
| CF₃ Reduction Product | (2-Methylthiazol-4-yl)methanamine | Aggressive reduction of the trifluoromethyl group to a methyl group. This requires harsh conditions but is plausible with excess LiAlH₄ at elevated temperatures. A precedent exists for the NbCl₅-catalyzed reduction of Ar-CF₃ with LiAlH₄.[3] | MS: [M-50] or [M-CF₂H]. ¹H NMR: Appearance of a new singlet ~2.5 ppm. Absence of ¹⁹F NMR signal. |
| Incomplete Reduction | (2-(Trifluoromethyl)thiazol-4-yl)methanol | If the reaction stalls or workup is premature, the intermediate alcohol may be isolated. However, this is less common with a powerful reagent like LiAlH₄. | MS: [M+17]. ¹H NMR: Singlet ~4.5 ppm for the CH₂OH group. |
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting LiAlH₄ reductions.
Expert Recommendation: Strict temperature control (0 °C) is non-negotiable. Furthermore, employ an "inverse addition" strategy where a solution or slurry of LiAlH₄ is added slowly to the amide solution. This maintains a low concentration of the highly reactive hydride, minimizing side reactions.[4]
Q2: I want to avoid LiAlH₄ altogether. What is a more selective and safer alternative?
Answer: Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS), are excellent alternatives for amide reductions.[5][6] They are significantly milder and more chemoselective, typically reducing amides without affecting other sensitive functional groups like esters or, critically, the trifluoromethyl group.
Mechanism of Borane Reduction: The mechanism involves the coordination of the electrophilic boron atom to the amide oxygen, activating the carbonyl group for hydride delivery. This is a fundamentally different and less aggressive pathway than the nucleophilic attack seen with LiAlH₄.
Caption: Simplified mechanism of amide reduction by borane.
Advantages of Borane Reagents:
-
High Selectivity: Will not reduce the CF₃ group.
-
Safer Handling: Less pyrophoric than LiAlH₄, though still requires careful handling under an inert atmosphere.
-
Milder Conditions: Reactions can often be run at room temperature or with gentle heating.
Q3: My starting material is the nitrile, 2-(Trifluoromethyl)thiazole-4-carbonitrile. Can I reduce this directly?
Answer: Yes, direct reduction of the nitrile is a viable route. Both LiAlH₄ and BH₃ complexes can effectively reduce nitriles to primary amines.[1][2] However, the same caveats apply regarding the reactivity of LiAlH₄. In this case, incomplete reduction is a more significant concern.
Potential Side Reaction: Incomplete Nitrile Reduction Using milder or insufficient reducing agent can lead to the formation of the corresponding aldehyde after hydrolytic workup of the intermediate imine.
Recommendation: For nitrile reductions, LiAlH₄ is often reliable, but careful control of stoichiometry and temperature is essential. Catalytic hydrogenation (e.g., H₂, Raney Nickel) is another excellent, albeit technically more demanding, alternative that offers high selectivity.
Experimental Protocols
Protocol 3.1: Optimized Amide Reduction using LiAlH₄ (Inverse Addition)
-
WARNING: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-(Trifluoromethyl)thiazole-4-carboxamide (1.0 eq) in anhydrous THF (10 mL per gram of amide).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, prepare a slurry of LiAlH₄ (1.5 eq) in anhydrous THF. Slowly add this slurry via the dropping funnel to the cooled amide solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LCMS.
-
Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup: A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude amine can then be purified by distillation or column chromatography.
Protocol 3.2: Selective Amide Reduction using BH₃·DMS
-
WARNING: BH₃·DMS has a strong, unpleasant odor and is moisture-sensitive. Handle in a well-ventilated fume hood under an inert atmosphere.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(Trifluoromethyl)thiazole-4-carboxamide (1.0 eq) in anhydrous THF (15 mL per gram of amide).
-
Reagent Addition: Add BH₃·DMS complex (2.0-2.5 eq) dropwise to the solution at room temperature. Note: Mild gas evolution (H₂) may occur.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Quenching: Cool the reaction to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup: Remove the solvents under reduced pressure. Add 3M HCl to the residue and heat at 50 °C for 1 hour to hydrolyze the amine-borane complex. Cool the mixture and basify to pH >12 with 6M NaOH.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Purify as needed.
References
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). National Center for Biotechnology Information. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. [Link]
- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. (n.d.).
-
07.05 Other Reductions by Lithium Aluminum Hydride. (2019, July 19). YouTube. [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (n.d.). Frontiers. [Link]
-
Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. (2020). Angewandte Chemie. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2018). Molecules. [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2023). MDPI. [Link]
-
Recent developments in the synthesis and synthetic applications of borane–amines. (2024). Royal Society of Chemistry. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). (2021, April 26). YouTube. [Link]
-
Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. (2009). Semantic Scholar. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
Technical Support Center: Optimizing Hantzsch Synthesis for 4-(Trifluoromethyl)thiazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of trifluoromethyl-substituted thiazoles. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Hantzsch thiazole synthesis and encountering challenges specific to incorporating the trifluoromethyl (CF₃) moiety. The strong electron-withdrawing nature of the CF₃ group introduces unique reactivity patterns that can impact reaction efficiency and yield.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and improve your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My reaction yield is very low or I'm recovering unreacted starting materials.
Question: I've followed a standard Hantzsch protocol, but my yield of the desired 4-(trifluoromethyl)thiazole is consistently below 30%. TLC and NMR analysis shows a significant amount of unreacted α-halo-trifluoromethylketone. What's going wrong?
Answer: This is the most common issue when working with trifluoromethyl ketones. The problem often stems from the reduced electrophilicity of the carbonyl carbon and the stability of the ketone starting material. The potent electron-withdrawing effect of the CF₃ group deactivates the carbonyl, making the crucial intramolecular cyclization step less favorable compared to non-fluorinated analogs.
Here’s a breakdown of potential causes and how to address them:
-
Cause A: Insufficient Carbonyl Reactivity. The intramolecular attack of the nitrogen onto the carbonyl is a key step. The deactivation by the CF₃ group increases the activation energy for this cyclization.
-
Solution 1: Increase Thermal Energy. The Hantzsch synthesis often requires heat to proceed efficiently.[1] If you are running the reaction at room temperature, gradually increase the temperature (e.g., to 50 °C, 80 °C, or reflux) while monitoring the reaction progress by TLC. The additional energy helps overcome the activation barrier for cyclization.
-
Solution 2: Use Microwave Irradiation. Microwave synthesis can dramatically reduce reaction times and improve yields by efficiently heating the polar solvent and reactants.[2] This localized superheating can drive difficult cyclizations to completion.
-
-
Cause B: Poor Nucleophilicity of the Thioamide. The reaction relies on the sulfur of the thioamide (or thiourea) acting as a potent nucleophile in the initial SN2 step.
-
Solution: Ensure Purity of Thioamide. Use freshly recrystallized or commercially available high-purity thioamide. Impurities can inhibit the reaction.
-
-
Cause C: Inappropriate Solvent Choice. The solvent must facilitate both the initial SN2 reaction and the subsequent cyclization and dehydration steps.
-
Cause D: Instability of Reactants. The α-haloketone can be unstable, particularly α-bromo ketones.
-
Solution: Use Fresh Reagents & Anhydrous Conditions. Ensure your α-halo-trifluoromethylketone is pure or freshly prepared. Water in the reaction solvent can lead to the formation of dimeric byproducts.[5] Using a dry solvent like THF can sometimes suppress these side reactions and improve the yield of the desired thiazole.[5]
-
| Problem | Potential Cause | Recommended Action | Rationale |
| Low Conversion | Insufficient thermal energy | Increase temperature or use microwave irradiation. | Overcomes activation energy for the deactivated carbonyl. |
| Poor solvent choice | Switch from EtOH to a higher-boiling solvent like DMF. | Allows for higher reaction temperatures and better solubility. | |
| Impure thioamide | Use high-purity or freshly recrystallized thioamide. | Ensures maximum nucleophilicity for the initial SN2 step. | |
| Reactant decomposition | Use freshly prepared α-haloketone and anhydrous solvents. | Prevents formation of hydrolytic or dimeric side products.[5] |
Issue 2: My reaction is messy, with multiple unidentified spots on the TLC plate.
Question: My reaction produces the desired product, but it's accompanied by several side products, making purification a nightmare. How can I clean up my reaction?
Answer: The formation of side products is often related to reaction conditions and the inherent reactivity of the intermediates.
-
Cause A: Formation of Isomeric Iminothiazoles. Under strongly acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of the desired 2-(N-substituted amino)thiazoles and isomeric 3-substituted 2-imino-2,3-dihydrothiazoles.[6]
-
Cause B: Self-Condensation or Dimerization. α-haloketones can undergo self-condensation, especially at high temperatures or over prolonged reaction times.[5]
-
Solution 1: Optimize Reaction Time. Monitor the reaction closely by TLC. Once the starting ketone is consumed, work up the reaction promptly to avoid byproduct formation.
-
Solution 2: Control Stoichiometry. Using a slight excess of the thioamide (e.g., 1.2 to 1.5 equivalents) can help ensure the α-haloketone is consumed by the desired reaction pathway.[3]
-
Below is a logical workflow to diagnose and solve common issues in the synthesis.
Caption: A workflow for troubleshooting Hantzsch synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis is a classic condensation reaction. It proceeds through a well-established multi-step pathway:[3][8]
-
Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion. This forms an isothiourea intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon.
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate to form a hydroxythiazoline.
-
Aromatization: The final step involves the loss of a proton to yield the stable, aromatic thiazole ring. The aromaticity of the final product is a major driving force for the reaction.[7]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Q2: Why are trifluoromethyl ketones used, and what makes them special?
A2: Trifluoromethyl ketones (TFMKs) are highly valuable building blocks in medicinal chemistry.[9] The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, preparing TFMKs themselves can be challenging, often requiring specialized reagents.[10][11][12] Their unique property in the Hantzsch synthesis is the electronic deactivation of the adjacent carbonyl, which is the root cause of many of the challenges discussed in this guide.
Q3: Which is a better reactant: an α-bromo- or α-chloro-trifluoromethylketone?
A3: In SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F. Therefore, α-bromoketones are generally more reactive than their α-chloro counterparts and are often preferred to ensure the initial S-alkylation step proceeds efficiently.[7] If you are experiencing low conversion with an α-chloroketone, switching to the analogous α-bromoketone may improve your yield.
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
This protocol provides a robust starting point for the synthesis of a model trifluoromethylthiazole.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol (anhydrous, 0.2 M concentration relative to the bromoketone)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.2 equiv) and anhydrous ethanol.
-
Stir the mixture until the thiourea is fully dissolved.
-
Carefully add 3-bromo-1,1,1-trifluoroacetone (1.0 equiv) to the solution at room temperature. Caution: This reagent is volatile and lachrymatory. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Once the limiting reagent is consumed, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the HBr formed during the reaction.[7]
-
The product may precipitate as a solid. If it does, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography or recrystallization as needed.
Protocol 2: Purification by Silica Gel Column Chromatography
Procedure:
-
Prepare the Column: Slurry-pack a glass column with silica gel in an appropriate low-polarity solvent (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the column solvent. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexanes:EtOAc) to elute the product.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified trifluoromethylthiazole.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]
- Ghavre, M., et al. (2013). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 18(9), 10436-10447. DOI: 10.3390/molecules180910436
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Organic & Biomolecular Chemistry, 19(5), 1086-1090. DOI: 10.1039/d0ob02447a
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. DOI: 10.3390/molecules21111469
- Bégué, J. P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (7), 729-737. DOI: 10.1039/b512968a
-
MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
- Prakash, G. K. S., & Yudin, A. K. (1997). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters. Angewandte Chemie International Edition in English, 36(4), 421-422. DOI: 10.1002/anie.199704211
-
ResearchGate. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
- D'hooghe, M., et al. (2011). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules, 16(5), 3494-3504. DOI: 10.3390/molecules16053494
-
ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives. [Diagram]. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (2-(Trifluoromethyl)thiazol-4-yl)methanamine
This guide provides in-depth technical information, frequently asked questions, and troubleshooting advice for the handling, storage, and use of (2-(Trifluoromethyl)thiazol-4-yl)methanamine in a research and development setting.
Compound Overview
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is a heterocyclic amine containing a thiazole ring substituted with a trifluoromethyl group. The trifluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates, making this compound and its derivatives of significant interest in medicinal chemistry.[1] The primary amine functional group provides a reactive handle for further chemical modifications. However, the combination of these functional groups also necessitates specific storage and handling procedures to ensure the compound's integrity.
Key Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 852854-39-8 | [2] |
| Molecular Formula | C₅H₅F₃N₂S | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Boiling Point | 163 °C | [2] |
| Density | 1.449 g/cm³ | [2] |
| Flash Point | 52 °C | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for (2-(Trifluoromethyl)thiazol-4-yl)methanamine?
For long-term stability, the compound should be stored at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) .[2][3][4] It is also advisable to keep the container tightly sealed and in a dark place to prevent degradation from air, moisture, and light.[4]
-
Expertise & Experience: The primary amine is susceptible to oxidation by atmospheric oxygen and can react with carbon dioxide. The thiazole ring, while generally stable, can be sensitive to certain conditions. Storing under an inert gas displaces oxygen and moisture, mitigating these degradation pathways. Refrigeration slows down the rate of any potential decomposition reactions.
Q2: I only need to use the compound for a short period. Can I store it at room temperature?
While refrigerated storage is strongly recommended, short-term storage (a few days) at room temperature is generally acceptable if the compound is kept in a tightly sealed container, preferably under an inert atmosphere. However, for any period longer than a week, refrigeration is advised to maintain purity. A related compound, Thiazol-2-ylmethanamine, is recommended to be stored in a cool and dark place, preferably below 15°C.[5]
Q3: Is this compound sensitive to air or moisture?
Yes, based on recommended storage conditions, the compound is considered sensitive to both air and moisture.[5][6] The primary amine can be oxidized, and both the amine and the thiazole ring can be affected by moisture, potentially leading to hydrolysis or other degradation reactions over time. Always handle the compound in a dry environment and flush the container with an inert gas before sealing.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
Due to the compound's hazard profile, appropriate PPE is essential. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]
-
Body Protection: A laboratory coat.[7]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[6][7] If ventilation is inadequate, a respirator may be necessary.[7]
The compound is classified as harmful if swallowed or inhaled and can cause serious skin and eye irritation or damage.[2][4]
Troubleshooting Guide
This section addresses common problems encountered during the experimental use of (2-(Trifluoromethyl)thiazol-4-yl)methanamine.
Problem 1: Inconsistent Experimental Results or Suspected Degradation
Symptoms:
-
Appearance of new spots on TLC or new peaks in LC-MS analysis.
-
Reduced yield in synthetic reactions compared to previous runs.
-
Discoloration of the solid or solution.
Potential Causes & Solutions:
-
Improper Storage: The compound may have degraded due to exposure to air, moisture, or light.
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock. Was it stored at 2-8°C under an inert atmosphere?
-
Perform a purity check on your current stock using a suitable analytical method (e.g., ¹H NMR, LC-MS, or GC-MS). Compare the results with the certificate of analysis or data from a fresh sample.
-
If degradation is confirmed, it is best to use a fresh, unopened vial of the compound.
-
-
-
Solvent Instability: The compound may be unstable in the chosen reaction or analysis solvent. Primary amines can be reactive, and certain solvents can promote degradation.
-
Troubleshooting Steps:
-
Avoid highly acidic or basic aqueous solutions unless required for a specific reaction, as these can promote hydrolysis of the thiazole ring or protonation/deprotonation of the amine, affecting its reactivity.
-
When preparing stock solutions for screening or assays, use anhydrous aprotic solvents like DMSO, DMF, or Dioxane. Prepare solutions fresh and use them promptly.
-
If solutions need to be stored, even for a short time, store them at low temperatures (-20°C or -80°C) in tightly sealed vials.
-
-
Workflow for Investigating Compound Degradation
Caption: Troubleshooting workflow for suspected compound degradation.
Problem 2: Difficulty Dissolving the Compound
Symptoms:
-
The solid material does not fully dissolve in the chosen solvent.
-
A suspension or precipitate forms upon standing.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: While specific solubility data is not widely published, the compound's structure suggests it will have moderate polarity.
-
Troubleshooting Steps:
-
Try common polar aprotic solvents such as DMSO, DMF, or acetonitrile.
-
For less polar applications, chlorinated solvents like dichloromethane or chloroform may be effective.
-
The use of sonication or gentle warming can aid dissolution, but be cautious with heating as it can accelerate degradation.
-
-
-
Salt Formation: If the compound has been exposed to acidic conditions (e.g., HCl vapor in the lab), it may have formed a salt, which will have different solubility characteristics.
-
Troubleshooting Steps:
-
Check the pH of your solvent system if applicable.
-
If salt formation is suspected, a small amount of a non-nucleophilic organic base (e.g., triethylamine or DIPEA) can be added to regenerate the free base, which may have better solubility in organic solvents.
-
-
Problem 3: Side Reactions in Synthetic Protocols
Symptoms:
-
Formation of unexpected byproducts in reactions where the primary amine is the intended nucleophile.
Potential Causes & Solutions:
-
Reactivity of the Thiazole Ring: The thiazole ring itself can participate in certain reactions, although it is generally considered an aromatic and relatively stable ring system.[8]
-
Expertise & Experience: The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the thiazole ring. Be mindful of this when using highly reactive electrophiles or organometallic reagents.
-
-
Incompatible Reagents: Primary amines are incompatible with a range of reagents.
-
Common Incompatibilities:
-
Strong Oxidizing Agents: Will oxidize the amine.
-
Strong Acids: Will form an ammonium salt, deactivating its nucleophilicity.
-
Aldehydes and Ketones: Can form imines.
-
Acid Chlorides and Anhydrides: Will readily acylate the amine. This is often a desired reaction, but if not, these reagents should be avoided.
-
-
Logical Relationship of Compound Sensitivities
Caption: Key functional groups and their associated sensitivities.
Experimental Protocols
Protocol 1: Small-Scale Stability Test in Solution
This protocol allows for a quick assessment of the compound's stability in a specific solvent over time.
Materials:
-
(2-(Trifluoromethyl)thiazol-4-yl)methanamine
-
Anhydrous solvent of interest (e.g., DMSO, Acetonitrile)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Immediately inject a sample (t=0) into the HPLC/LC-MS to obtain an initial purity profile and peak area.
-
Divide the remaining solution into several autosampler vials and seal them.
-
Store the vials under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
Analyze a vial at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Compare the peak area of the parent compound and the presence of any new peaks to the t=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
References
- Synquest Labs.
- Apollo Scientific. 2-Methyl-4-(trifluoromethyl)
- ChemicalBook. (2-(Trifluoromethyl)-4-thiazolemethanamine, CAS 852854-39-8).
- ChemScene. 4-(Trifluoromethyl)thiazol-2(3h)-one, CAS 1153291-65-6.
- Canbi Pharma Tech. (2-(trifluoromethyl)thiazol-5-yl)methanamine, CAS 1393534-24-1.
- Tokyo Chemical Industry Co., Ltd. Thiazol-2-ylmethanamine, CAS 55661-33-1.
- Journal of King Saud University - Science.
- Benchchem. 4-(Trifluoromethyl)thiazole-2-carbaldehyde, CAS 354587-75-0.
- BLDpharm. (2-(Trifluoromethyl)thiazol-4-yl)methanamine, CAS 852854-39-8.
Sources
- 1. 4-(Trifluoromethyl)thiazole-2-carbaldehyde | 354587-75-0 | Benchchem [benchchem.com]
- 2. 2-(Trifluoromethyl)-4-thiazolemethanamine | 852854-39-8 [chemicalbook.com]
- 3. canbipharma.com [canbipharma.com]
- 4. 852854-39-8|(2-(Trifluoromethyl)thiazol-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. Thiazol-2-ylmethanamine | 55661-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Ensuring the Stability of Trifluoromethylthiazole Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with trifluoromethylthiazole compounds. This guide is designed to provide you with in-depth technical knowledge, troubleshooting protocols, and practical advice to prevent the decomposition of these valuable molecules during your experiments. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability and lipophilicity. However, its stability, and that of the thiazole ring it is attached to, is not absolute and is highly dependent on the chemical environment.
This center is structured to address your challenges in a direct, question-and-answer format, moving from common issues to more complex degradation pathways. We will explore the "why" behind experimental choices, grounding our recommendations in established chemical principles and providing actionable protocols.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter during the synthesis, purification, handling, and storage of trifluoromethylthiazole compounds.
Q1: I'm observing unexpected impurities in my reaction mixture during the synthesis of a trifluoromethylthiazole derivative. Are these decomposition products?
A1: While decomposition is a possibility, it's also crucial to consider the formation of reaction byproducts. The synthesis of trifluoromethylthiazoles can sometimes yield isomers or products from side reactions that may be mistaken for degradation.
Causality: The Hantzsch thiazole synthesis and its variations are common routes to these compounds. Incomplete reactions, alternative cyclization pathways, or reactions with impurities in your starting materials can lead to a complex product mixture. For example, if you are using a β-ketoester, ensure its purity, as contaminants can lead to the formation of undesired thiazole regioisomers.
Troubleshooting Protocol: Differentiating Byproducts from Degradants
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress closely. Take aliquots at regular intervals to observe the appearance and disappearance of spots/peaks. Degradation products typically increase over time, especially with prolonged reaction times or elevated temperatures, while byproducts form concurrently with the desired product.
-
Structural Elucidation: Isolate the major impurities using preparative chromatography (flash chromatography or preparative HPLC). Characterize their structures using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS). This will definitively determine if they are isomers, related synthetic byproducts, or true degradation products.
-
Re-run Under Milder Conditions: Attempt the reaction at a lower temperature or for a shorter duration to see if the formation of the impurity is minimized.
Q2: My purified trifluoromethylthiazole compound is showing signs of degradation after a short period of storage in solution. What could be the cause?
A2: The choice of solvent and storage conditions are critical for the stability of trifluoromethylthiazole compounds in solution. Decomposition in this scenario is often due to solvolysis (reaction with the solvent) or catalysis by trace impurities in the solvent.
Causality: Protic solvents, especially under non-neutral pH conditions, can promote the hydrolysis of the trifluoromethyl group, although this is generally slow for CF3 groups on electron-deficient rings. More commonly, certain solvents can facilitate ring-opening or other degradation pathways of the thiazole moiety. For instance, some 2-aminothiazoles have been observed to degrade in DMSO at room temperature.[1]
Troubleshooting Protocol: Optimizing Solution Stability
-
Solvent Selection: Whenever possible, use aprotic, anhydrous solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane for storage. If a protic solvent is necessary for your application, consider using a buffered solution to maintain a neutral pH.
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to significantly slow down degradation kinetics.[1]
-
Inert Atmosphere: For sensitive compounds, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Fresh Solutions: Prepare solutions fresh before use whenever feasible to minimize the risk of decomposition over time.[1]
Q3: I'm seeing a loss of my compound and the appearance of new peaks in my HPLC analysis after exposure to light. Is this expected?
A3: Yes, photodegradation is a known decomposition pathway for many heterocyclic compounds, and trifluoromethylthiazoles can be susceptible.
Causality: The thiazole ring contains heteroatoms with lone pairs of electrons and a π-system that can absorb UV or even visible light. This absorption of energy can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules, such as oxygen. Photolysis of some fluorinated pharmaceuticals and pesticides has been shown to result in the formation of various degradation products.
Troubleshooting Protocol: Preventing Photodegradation
-
Light Protection: Always store trifluoromethylthiazole compounds, both as solids and in solution, in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Minimize Exposure During Experiments: Conduct experimental manipulations in a fume hood with the sash down and the room lights dimmed as much as possible. Use amber-colored glassware or wrap it in foil.
-
Photostability Studies: If your compound is intended for applications where light exposure is unavoidable, perform formal photostability studies according to ICH Q1B guidelines. This involves exposing the compound to controlled light sources and analyzing for degradation products.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the stability and handling of trifluoromethylthiazole compounds.
Q4: What are the primary chemical moieties to be concerned about regarding the stability of trifluoromethylthiazole compounds?
A4: The two main areas of concern are the trifluoromethyl group itself and the thiazole ring.
-
Trifluoromethyl Group: While the C-F bonds are very strong, the CF3 group is a powerful electron-withdrawing group. This can make the carbon atom it is attached to susceptible to nucleophilic attack under certain conditions. Hydrolysis of the CF3 group to a carboxylic acid, though often requiring harsh conditions (e.g., strong acids or bases at elevated temperatures), is a potential degradation pathway.
-
Thiazole Ring: The thiazole ring is aromatic and generally stable. However, its reactivity is influenced by the substituents. The electron-withdrawing trifluoromethyl group can deactivate the ring towards electrophilic attack but may activate it for nucleophilic aromatic substitution, particularly if there is a good leaving group on the ring. The ring can also be susceptible to cleavage under strongly acidic, basic, or oxidative conditions.
Q5: What are the ideal storage conditions for solid trifluoromethylthiazole compounds?
A5: For optimal long-term stability of solid trifluoromethylthiazole compounds, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Slows down the rate of any potential solid-state decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light | Protection from light (Amber vial/darkness) | Prevents photodegradation. |
| Moisture | Dry environment (Desiccator) | Prevents hydrolysis. |
Q6: How can I detect and quantify the decomposition of my trifluoromethylthiazole compound?
A6: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose.
Key attributes of a stability-indicating HPLC method:
-
Specificity: The ability to resolve the parent compound from all potential degradation products and impurities.
-
Sensitivity: The method should have a low limit of detection (LOD) and limit of quantification (LOQ) for the degradation products.
-
Accuracy and Precision: The method must provide reliable and reproducible results.
To develop such a method, "forced degradation" or "stress testing" studies are performed.[2][3] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
Forced Degradation Protocol
-
Prepare Solutions: Prepare solutions of your compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid compound and a solution of the compound at a high temperature (e.g., 80°C).
-
Photostability: Expose a solution to UV light (e.g., 254 nm) and white light.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.
-
Method Validation: Once the degradation products are identified, the HPLC method should be validated according to ICH Q2(R1) guidelines.
Visualizing Decomposition Pathways and Workflows
To better understand the potential degradation routes and the experimental workflow for assessing stability, the following diagrams are provided.
Caption: Potential degradation pathways for trifluoromethylthiazole compounds under various stress conditions.
Caption: Experimental workflow for developing and validating a stability-indicating analytical method.
References
- Bhoye, M. R., Shinde, A., Shaikh, A. L. N., Shisode, V., Chavan, A., Maliwal, D., Pissurlenkar, R. R. S., & Mhaske, P. C. (2024). Synthesis of Substituted Arylidene Hydrazinyl Trifluoromethyl Thiazole Derivatives and their Antibacterial Studies using different Genes Expression. ChemistrySelect, 9(17).
- Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15.
- Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
- Kansiz, S. (2023). Investigating the Structural and Surface Properties of Copper and Nickel Complexes Fluorine-Based Salen Type Schiff Bases. Journal of Structural Chemistry, 64(12), 2295-2310.
- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
-
MDPI. (2024, December 12). Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. Retrieved January 26, 2026, from [Link]
- Mistry, D. N., & Pilgrimage, R. M. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38330-38334.
- Patel, P., & Dave, H. (2025). A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. International Journal of Biology, Pharmacy and Allied Sciences, 14(4), 2084-2105.
-
Protheragen. (n.d.). API Stress Testing Studies. Retrieved January 26, 2026, from [Link]
- Thakkar, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical Sciences and Research, 12(11), 1367-1372.
- Zha, G. F., Wang, Y. F., Jiang, Y. F., Hu, X. B., Sun, C., Yang, S. G., Wang, L. H., Wang, Q. G., & Fu, D. (2018). Photodegradation of Malachite Green under Simulated and Natural Irradiation: Kinetics, Products, and Pathways.
Sources
Technical Support Center: Purification of (2-(Trifluoromethyl)thiazol-4-yl)methanamine
Welcome to the technical support center for the purification of (2-(Trifluoromethyl)thiazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges encountered during the synthesis of this valuable building block. Our approach is rooted in fundamental chemical principles to not only offer solutions but also to explain the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and provides initial guidance on purification strategies.
Q1: What are the most common types of impurities I should expect in my crude (2-(Trifluoromethyl)thiazol-4-yl)methanamine?
A1: Based on typical Hantzsch thiazole synthesis routes and related preparations, impurities generally fall into three categories:
-
Unreacted Starting Materials: Remnants of reagents like thioamides or α-haloketones used to construct the thiazole ring.
-
Reaction Byproducts: These can include isomers from non-regioselective cyclization, over-alkylation products, or compounds from side-reactions. The synthesis of complex heterocyclic systems can sometimes be imperfect.
-
Reagent-Derived Impurities: Excess acids, bases, or catalysts used during the synthesis and initial work-up steps.
Q2: My crude product is a dark oil/amorphous solid. What is the best first step to purify it?
A2: For a primary amine like (2-(Trifluoromethyl)thiazol-4-yl)methanamine, an acid-base extraction is almost always the most effective initial purification step.[1] This technique leverages the basicity of the amine functional group to selectively pull your target compound into an aqueous layer, leaving behind neutral and acidic impurities in the organic phase. It is a powerful, scalable, and cost-effective method to significantly enhance purity before attempting more sensitive techniques like chromatography.[2]
Q3: Is the trifluoromethyl group on the thiazole ring stable to acidic or basic conditions during purification?
A3: The trifluoromethyl (-CF3) group is exceptionally robust and chemically stable under a wide range of conditions, including the acidic and basic environments used in extraction and chromatography.[3] Its stability is a key reason for its prevalence in medicinal chemistry. However, the overall stability of the molecule, particularly the aminothiazole core, may be sensitive to harsh pH conditions or prolonged exposure to strong acids, so standard protocols should be followed without excessive heating or extended reaction times.[4][5]
Q4: Should I use standard silica gel for column chromatography of this amine?
A4: It is generally not recommended to use standard, untreated silica gel for the column chromatography of basic amines. Silica's surface is populated with acidic silanol groups (Si-OH), which can strongly interact with the basic amine. This interaction often leads to significant peak tailing (streaking), irreversible adsorption of the product onto the column, and potential degradation, resulting in poor separation and low recovery.[6]
Purification Strategy & Decision Workflow
The choice of purification strategy depends on the initial purity of your crude material and the nature of the impurities. This workflow provides a logical path to achieving high purity.
Sources
Technical Support Center: Scale-Up Synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanamine. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical fluorinated building block. The inherent reactivity of the thiazole ring, combined with the strong electron-withdrawing nature of the trifluoromethyl group, presents unique challenges in multi-kilogram production.[1][2][3] This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and process safety considerations.
Synthetic Strategy Overview
The most common and scalable synthetic route to (2-(Trifluoromethyl)thiazol-4-yl)methanamine proceeds via a three-step sequence starting from a suitable trifluoromethylated precursor. This pathway avoids the direct, and often problematic, introduction of the trifluoromethyl group onto a pre-formed thiazole ring. The key transformation is the reduction of a stable amide intermediate, which is generally preferred for large-scale operations over more hazardous alternatives like azide or nitrile reductions.
Caption: General Synthetic Workflow for (2-(Trifluoromethyl)thiazol-4-yl)methanamine.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis in a question-and-answer format.
Step 1: Thiazole Ring Formation
Q1: My Hantzsch thiazole synthesis yield is low, and I'm observing significant tar-like byproducts. What is the likely cause?
A1: This is a classic issue in Hantzsch-type cyclizations, especially when scaling up. The primary cause is often poor temperature control. The condensation reaction is highly exothermic. On a larger scale, if the heat is not dissipated efficiently, localized hot spots can lead to polymerization and degradation of the starting materials and product.
-
Causality: The reaction involves nucleophilic attack and subsequent dehydration. At elevated temperatures, competing side reactions, such as self-condensation of the bromopyruvate or decomposition of the thioamide, become dominant.
-
Solution:
-
Slow Addition: Add the α-halocarbonyl (e.g., ethyl bromopyruvate) slowly to the solution of the thioamide (e.g., 2,2,2-trifluoroethanethioamide) at a controlled temperature, typically 0-10 °C.
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity. For multi-kilogram scale, a jacketed reactor with a powerful chiller is essential.
-
Solvent Choice: Use a solvent with a good heat capacity that keeps all reagents in solution. Ethanol or isopropanol are common choices.[4]
-
Step 2: Amidation
Q2: I'm trying to convert the 2-(Trifluoromethyl)thiazole-4-carboxylic acid to the corresponding primary amide, but the reaction is incomplete using standard peptide coupling agents like HATU or HBTU.
A2: While uronium salt-based coupling agents are excellent for complex peptide synthesis, they can be inefficient and expensive for simple primary amide formation on a large scale.[] Furthermore, the electron-withdrawing trifluoromethyl group deactivates the carboxylate, making it less nucleophilic and the carbonyl carbon more electrophilic but potentially sterically hindered. A more robust, classical approach is often better for scale-up.
-
Causality: The electronic properties of the substrate can make it a poor partner for certain coupling agents. The cost and atom economy of these reagents are also significant drawbacks for manufacturing.[]
-
Solution: Acid Chloride Route
-
Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of DMF is often used with oxalyl chloride. This reaction should be done in an inert solvent like dichloromethane (DCM) or toluene.
-
Ammonolysis: After removing the excess chlorinating agent under vacuum, the crude acid chloride can be reacted with an excess of aqueous ammonia or ammonia gas bubbled through an appropriate solvent. This is a highly effective and cost-efficient method for producing the primary amide.[6]
-
Safety Note: The conversion to the acid chloride evolves HCl and/or SO₂ gas, which must be scrubbed. The subsequent ammonolysis is also highly exothermic and requires excellent temperature control.
-
Step 3: Amide Reduction (The Critical Scale-Up Challenge)
Q3: My amide reduction with Borane-THF complex (BH₃•THF) is sluggish, and upon completion, the workup results in an intractable emulsion and difficult product isolation. Why is this happening?
A3: This is the most frequently encountered and multifaceted problem in this synthesis. The issues stem from the reagent's nature, the workup chemistry, and the properties of the final product.
-
Causality (Sluggish Reaction):
-
Reagent Quality: Borane-THF is unstable over time and can degrade, especially if exposed to moisture or air. Use only freshly opened or recently titrated reagent.
-
Temperature: While the reaction is exothermic, it often requires an initial activation energy. A common profile is slow addition at 0-10 °C, followed by a gentle warm-up to 40-50 °C to drive the reaction to completion.
-
Complex Formation: The nitrogen on the thiazole ring can coordinate with borane, acting as a Lewis base and reducing the amount of active reagent available for the amide reduction. Using a slight excess of borane (1.5-2.0 equivalents) can mitigate this.
-
-
Causality (Workup Emulsions):
-
The workup involves quenching excess borane and hydrolyzing the resulting boron-amine complexes. This process generates boric acid (B(OH)₃) and borate salts.[7] These species are notorious for creating thick, gelatinous precipitates and stabilizing emulsions, making phase separation nearly impossible.
-
-
Solution: A Step-by-Step, Validated Workup Protocol:
-
Controlled Quench: After confirming reaction completion (by HPLC/TLC), cool the reaction mixture to 0 °C. Slowly and carefully add methanol dropwise. This quenches excess borane by forming trimethoxyborane (B(OMe)₃) and hydrogen gas. Crucially, this step must be done in a well-ventilated area with proper grounding to prevent ignition of the evolved hydrogen. [8][9]
-
Acidification: After the initial quench, slowly add aqueous hydrochloric acid (e.g., 3M HCl). This serves two purposes: it fully hydrolyzes any remaining boron complexes and protonates your amine product, forming the water-soluble hydrochloride salt.
-
Solvent Swap/Distillation: The presence of THF and methanol can contribute to emulsion formation. It is often beneficial to remove the organic solvents via distillation. This can sometimes help break the emulsion and precipitate the boric acid.
-
Basification & Extraction: Cool the remaining aqueous solution and basify with NaOH or K₂CO₃ to a pH > 12 to deprotonate the amine hydrochloride, liberating the free amine. Promptly extract the free amine into a suitable organic solvent like DCM or ethyl acetate. The high pH helps to keep the boron species solubilized as borates in the aqueous phase.
-
Filtration Aid: If a solid precipitate still causes issues, filtering the biphasic mixture through a pad of Celite® can help remove the gelatinous boric acid before attempting the phase split.
-
Caption: Decision tree for troubleshooting borane reduction workups.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the borane reduction step?
A: The use of borane reagents on a large scale requires strict safety protocols.[8][10]
-
Diborane Gas: BH₃•THF exists in equilibrium with THF and diborane (B₂H₆), a highly toxic and pyrophoric gas.[7][11] Ensure the reaction is conducted in a well-ventilated reactor under an inert atmosphere (Nitrogen or Argon).
-
Hydrogen Evolution: The quench step (with methanol or water) generates flammable hydrogen gas. The rate of addition must be controlled to manage the gas evolution rate, and the reactor must be properly vented and grounded.[7]
-
Pyrophoric Reagents: While BH₃•THF is not pyrophoric, other boranes like BH₃•SMe₂ or neat diborane are. Always handle these reagents with appropriate care.
-
Exotherms: Both the reduction and the quench are exothermic. Adequate cooling is non-negotiable to prevent reaction runaways.
Q: The final amine product is a low-boiling oil. What is the best way to handle and purify it on a large scale?
A: Direct distillation of the free amine can be difficult due to its potential volatility and sensitivity. The most robust method for purification and handling is through salt formation.
-
Salt Formation: After the initial extraction of the free amine, bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like isopropanol or ether. This will precipitate the (2-(Trifluoromethyl)thiazol-4-yl)methanamine hydrochloride salt.
-
Recrystallization: The hydrochloride salt is typically a stable, crystalline solid that can be easily purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane or ethanol/ethyl acetate). This is highly effective at removing process impurities.
-
Storage: The salt is much more stable and easier to handle and store than the free base oil. The free base can be regenerated by treatment with a base just before its use in a subsequent reaction if required.
Q: Are there any viable alternatives to borane for this amide reduction at scale?
A: Yes, while borane is common, other methods are being developed.
-
Catalytic Hydrogenation: This is a greener alternative but often requires high pressures and temperatures, and a suitable catalyst (e.g., Rh, Ru based). The thiazole ring contains sulfur, which can poison many standard catalysts like Palladium. A thorough catalyst screen would be necessary.
-
Hydrosilylation: This method uses silanes as the reducing agent, often with a metal or borane catalyst.[12] It can be milder and avoid the problematic boron workup, but the cost of silanes and catalysts can be higher. This is an emerging area with great potential for safer, more sustainable manufacturing.
Data & Protocol Section
Table 1: Summary of Typical Process Parameters
| Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Typical Purity (HPLC) |
| 1. Thiazole Formation | Ethyl bromopyruvate, Trifluoroethanethioamide | Ethanol | 20-50 | 75-85% | >95% |
| 2. Amidation | Thiazole-acid, SOCl₂, aq. NH₃ | Toluene / H₂O | 0-25 | 90-98% | >98% |
| 3. Amide Reduction | Thiazole-amide, BH₃•THF | THF | 0-50 | 80-90% | >97% (as HCl salt) |
Protocol 4.1: Scale-Up Procedure for Borane Reduction of (2-(Trifluoromethyl)thiazole-4-carboxamide)
Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a facility equipped for large-scale chemical synthesis. A thorough process safety review must be conducted before implementation.
-
1. Reactor Setup and Inerting:
-
Charge a clean, dry, 100 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet connected to a scrubber.
-
Inert the reactor by purging with nitrogen for at least 30 minutes.
-
-
2. Reagent Charge:
-
Charge (2-(Trifluoromethyl)thiazole-4-carboxamide) (5.0 kg, 1 eq) to the reactor.
-
Charge anhydrous Tetrahydrofuran (THF) (50 L). Stir to dissolve.
-
Cool the reactor contents to 0-5 °C using the jacket chiller.
-
-
3. Borane Addition:
-
Slowly add 1.0 M BH₃•THF solution (1.8 eq) via a dropping funnel or pump over 2-3 hours, maintaining the internal temperature below 10 °C.
-
CAUSALITY CHECK: Slow addition is critical to control the exotherm and prevent excessive diborane off-gassing.[11]
-
-
4. Reaction:
-
Once the addition is complete, slowly warm the reaction mixture to 45 °C and hold for 4-6 hours.
-
Monitor the reaction progress by HPLC until <1% of the starting amide remains.
-
-
5. Quench and Workup:
-
Cool the reactor to 0-5 °C.
-
SAFETY FIRST: Ensure the nitrogen purge is adequate to sweep evolved hydrogen safely to the scrubber.
-
Slowly add Methanol (5 L) dropwise, keeping the internal temperature below 15 °C. Vigorous gas evolution will be observed.
-
After gas evolution subsides, slowly add 3M Hydrochloric Acid (20 L).
-
Warm the reactor to 50 °C and stir for 1 hour to ensure complete hydrolysis of boron intermediates.
-
-
6. Isolation and Purification:
-
Cool the biphasic mixture to 20 °C. Transfer to a suitable extraction vessel.
-
Separate the aqueous layer (product is in this layer as the HCl salt).
-
Wash the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 10 L) to remove non-basic impurities.
-
In a separate vessel, cool the aqueous layer to 10 °C and slowly add 50% w/w aqueous NaOH to adjust the pH to >12.
-
Extract the liberated free amine into Dichloromethane (DCM) (3 x 15 L).
-
Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine as an oil.
-
For purification, dissolve the oil in isopropanol (10 L) and add a 4M solution of HCl in isopropanol until the pH is acidic. The hydrochloride salt will precipitate.
-
Cool the slurry to 0 °C, stir for 2 hours, filter the solid, wash with cold isopropanol, and dry in a vacuum oven at 40 °C to a constant weight.
-
References
- Gakh, A. A., & Shermolovich, Y. G. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 835-851.
- Hu, Y., et al. (2022).
- Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. Molecules, 28(11), 4488.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
Burgess, K., et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(6), 1155–1161. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes Reagent Guide. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
-
Pharmaceutical Technology. (2016). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]
-
Kotha, S., et al. (2006). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development, 10(4), 757–761. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 7. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine synthesis by amide reduction [organic-chemistry.org]
Validation & Comparative
comparing (2-(Trifluoromethyl)thiazol-4-yl)methanamine to other bioisosteres
An In-Depth Comparative Guide to (2-(Trifluoromethyl)thiazol-4-yl)methanamine and Its Bioisosteres for Advanced Drug Discovery
As a Senior Application Scientist, my experience has consistently shown that the strategic modification of a lead compound is the cornerstone of successful drug development. It is not merely about enhancing potency, but about meticulously sculpting a molecule's entire physicochemical and pharmacokinetic profile. Bioisosteric replacement is a fundamental tactic in this endeavor, allowing for the fine-tuning of properties to overcome metabolic liabilities, improve safety, and enhance bioavailability.[1][2][3]
This guide focuses on a particularly versatile building block: (2-(Trifluoromethyl)thiazol-4-yl)methanamine . We will dissect its inherent properties, compare it objectively with common bioisosteres, and provide robust experimental protocols for its evaluation. The goal is to equip you, the researcher, with the causal understanding needed to deploy this and similar scaffolds to their fullest potential.
The Trifluoromethyl-Thiazole Combination: A Union of Strategic Advantages
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved drugs like the antiretroviral Ritonavir and the vitamin Thiamine.[4][5][6] Its aromatic nature and ability to participate in hydrogen bonding make it a frequent choice for interacting with biological targets.[4][6] The strategic addition of a trifluoromethyl (CF₃) group at the 2-position dramatically alters the electronic landscape of the ring.
Causality of the CF₃ Group's Influence:
-
Electronic Withdrawal: The potent electron-withdrawing nature of the CF₃ group significantly lowers the pKa of the thiazole ring and the attached methanamine, reducing its basicity compared to a simple alkyl or aryl amine. This can be critical for avoiding off-target effects, such as interactions with aminergic GPCRs, and can improve cell permeability.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing the CF₃ group adjacent to potential sites of metabolism can act as a "metabolic shield," preventing oxidative degradation by cytochrome P450 enzymes and thereby increasing the compound's half-life.[7]
-
Lipophilicity Modulation: Fluorine is highly lipophilic. The introduction of a CF₃ group generally increases a molecule's lipophilicity (LogP), which can enhance membrane permeability and target engagement within hydrophobic pockets. However, this must be carefully balanced to avoid issues with solubility and promiscuous binding.
The 4-methanamine group provides a synthetically tractable handle, allowing the core to be readily incorporated into a wide range of molecular architectures.
A Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
A bioisostere's utility is only meaningful in a comparative context.[2] The following table contrasts (2-(Trifluoromethyl)thiazol-4-yl)methanamine with other heterocyclic and aromatic methanamines that might be considered as alternatives in a drug design campaign.
| Compound/Moiety | cLogP | pKa (Amine) | Predicted Metabolic Stability (HLM) | Key Rationale for Use |
| (2-(Trifluoromethyl)thiazol-4-yl)methanamine | ~1.8 | ~7.5 | High | Reduced basicity, metabolically robust, strong H-bond acceptor (thiazole N). |
| (Thiazol-4-yl)methanamine | ~0.5 | ~8.8 | Moderate | Standard thiazole building block, more basic amine. |
| Benzylamine | 1.1 | 9.3 | Low | Classic aromatic amine, but often a metabolic liability (benzylic oxidation). |
| (Furan-2-yl)methanamine | 0.3 | 9.1 | Low to Moderate | Can act as a phenyl bioisostere, but furan ring itself can be metabolically unstable. |
| (Pyridin-4-yl)methanamine | 0.2 | 9.3 | Moderate | Introduces a basic nitrogen in the ring, significantly altering solubility and interactions. |
| (1,2,4-Oxadiazol-3-yl)methanamine | ~-0.2 | ~7.8 | High | A non-classical bioisostere of thiazole, often used to improve metabolic stability and modulate electronics.[8] |
Values are estimations from computational models and can vary. HLM: Human Liver Microsomes.
This data underscores the unique profile of the trifluoromethyl-thiazole scaffold. It occupies a distinct chemical space, offering a combination of moderate lipophilicity, significantly reduced basicity, and high predicted metabolic stability that is difficult to achieve with the other listed alternatives.
Foundational Experimental Protocols for Bioisostere Evaluation
Theoretical advantages must be confirmed with empirical data. The following are self-validating protocols for assessing the key parameters discussed above.
Lipophilicity Determination: The Shake-Flask Method for LogP
Rationale: The partition coefficient (LogP) between n-octanol and water is the gold standard for measuring lipophilicity, which governs a drug's absorption, distribution, and membrane permeability.[9] The shake-flask method, while labor-intensive, provides the most direct and reliable measurement.[9]
Experimental Workflow for LogP Determination
Caption: Workflow for the shake-flask LogP determination method.
Step-by-Step Protocol:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and purified water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the phase in which it is more soluble.
-
Partitioning: In a glass vial, combine a precise volume of the compound solution with the other phase. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable amounts in both phases.
-
Equilibration: Tightly cap the vial and shake or stir vigorously at a constant temperature (e.g., 25°C) for at least 2 hours.[10]
-
Phase Separation: Allow the mixture to stand undisturbed overnight to ensure complete separation of the two phases.[10] Centrifugation can be used to accelerate this process.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS, with a proper calibration curve.
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Rationale: This in vitro assay is a cornerstone of early ADME profiling. It measures the rate of disappearance of a compound when incubated with HLM, which are rich in Phase I metabolic enzymes like CYPs.[11] This provides a robust estimate of a compound's intrinsic hepatic clearance.[11][12]
Experimental Workflow for HLM Stability Assay
Caption: Workflow for assessing compound stability in human liver microsomes.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare an NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, add the reaction buffer, HLM (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[12]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.[13]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The T=0 sample is taken immediately before or after this step and quenched.[13]
-
Time Course Sampling: Incubate the reaction at 37°C with gentle shaking. At subsequent time points (e.g., 5, 15, 30, 45, or 60 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >3000 rpm) to pellet the precipitated proteins.[13]
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k).
Target Affinity Determination: Competitive Binding Assay
Rationale: The ultimate test of a bioisosteric replacement is its effect on target binding affinity. A competitive binding assay measures how effectively a test compound displaces a known binder (a radioligand or fluorescent probe) from the target protein. This allows for the determination of the inhibitory constant (Ki), a direct measure of binding affinity.[14][15]
Logical Flow for Competitive Binding Assay
Caption: Logical steps in a competitive binding assay to determine Ki.
Step-by-Step Protocol (General):
-
Reagent Preparation: Prepare a buffer suitable for the target protein's stability and activity. Prepare a stock solution of the labeled ligand (e.g., ³H-labeled or fluorescently tagged) and the target protein.
-
Compound Dilution: Perform a serial dilution of the test compound to cover a wide concentration range (e.g., from 100 µM down to 10 pM).
-
Assay Plate Setup: To each well of a microplate, add the target protein, the labeled ligand (at a concentration near its dissociation constant, Kd), and the diluted test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time at a constant temperature to allow the binding reaction to reach equilibrium.
-
Separation: Separate the protein-bound labeled ligand from the free ligand. This is a critical step and the method depends on the assay format (e.g., rapid filtration for radioligands, thermophoresis for MicroScale Thermophoresis).[16]
-
Detection: Quantify the amount of bound labeled ligand using an appropriate detector (e.g., scintillation counter for radiolabels, fluorescence plate reader).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot percent inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.
Conclusion: A Powerful and Distinct Tool for Medicinal Chemists
(2-(Trifluoromethyl)thiazol-4-yl)methanamine is not a universally superior building block, but rather a highly specialized tool for addressing specific, common challenges in drug discovery. Its primary strengths lie in its ability to confer high metabolic stability while simultaneously reducing the basicity of the crucial amine linker—a combination that is difficult to achieve with more conventional bioisosteres. By applying the rigorous, quantitative experimental protocols outlined in this guide, researchers can confidently assess its suitability for their specific target and lead series, making informed decisions that accelerate the journey from a promising hit to a viable drug candidate.
References
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Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
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1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. [Link]
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Target Engagement Assays in Early Drug Discovery. PubMed Central. [Link]
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Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed. [Link]
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A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
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Microsomal Stability. Evotec. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
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Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. ACS Publications. [Link]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]
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Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central. [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
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Application of Bioisosteres in Drug Design. SlideShare. [Link]
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Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central. [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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A Spectroscopic Guide to the Isomers of (2-(Trifluoromethyl)thiazol-4-yl)methanamine: Navigating the Nuances of Positional Isomerism
For Immediate Release
A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of (2-(Trifluoromethyl)thiazol-4-yl)methanamine positional isomers. This publication provides a comprehensive comparison of their spectroscopic signatures, supported by experimental data and detailed analytical protocols.
The crucial role of fluorinated heterocyclic compounds in modern medicinal chemistry cannot be overstated. Among these, aminomethylthiazoles bearing a trifluoromethyl group are privileged scaffolds due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. However, the synthesis of these compounds can often yield a mixture of positional isomers, the unambiguous identification of which is paramount for establishing structure-activity relationships (SAR) and ensuring the purity of drug candidates. This guide focuses on the spectroscopic comparison of two key isomers: (2-(Trifluoromethyl)thiazol-4-yl)methanamine and (2-(Trifluoromethyl)thiazol-5-yl)methanamine .
The Challenge of Isomeric Differentiation
Positional isomers, while possessing the same molecular formula and mass, can exhibit significantly different biological activities. The subtle shift in the spatial arrangement of substituents on the thiazole ring can drastically alter their interaction with biological targets. Therefore, robust and unequivocal analytical methods are essential to distinguish between them. This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confidently identify these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for distinguishing between the 4- and 5-substituted isomers. The electronic environment of each nucleus is exquisitely sensitive to the position of the substituents, leading to distinct chemical shifts and coupling patterns.
¹H NMR Spectroscopy: A Tale of Two Protons
The most telling feature in the ¹H NMR spectrum is the chemical shift of the lone thiazole ring proton.
-
In (2-(Trifluoromethyl)thiazol-4-yl)methanamine , the proton at the 5-position (H-5) experiences the electron-withdrawing effect of the adjacent sulfur atom and the more distant trifluoromethyl group.
-
Conversely, in (2-(Trifluoromethyl)thiazol-5-yl)methanamine , the proton at the 4-position (H-4) is influenced by the adjacent nitrogen atom and the trifluoromethyl group at the 2-position.
This difference in the electronic environment leads to a predictable variation in their chemical shifts. Generally, the H-4 proton in the 5-substituted isomer is expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the H-5 proton in the 4-substituted isomer. The aminomethyl protons (-CH₂NH₂) will also exhibit subtle differences in their chemical shifts due to the varying electronic influence of their position on the ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide further confirmation of the isomeric identity. The chemical shifts of the thiazole ring carbons (C-2, C-4, and C-5) are highly dependent on the substituent positions.
-
The carbon bearing the aminomethyl group (C-4 or C-5) will be significantly shielded compared to the unsubstituted carbon in the other isomer.
-
The carbon attached to the trifluoromethyl group (C-2) will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of C-2 will also be influenced by the overall electronic distribution in the ring, which differs between the two isomers.
¹⁹F NMR Spectroscopy: A Direct Probe of the Trifluoromethyl Group
¹⁹F NMR spectroscopy offers a direct and sensitive window into the environment of the trifluoromethyl group. While the chemical shift of the CF₃ group might not show a dramatic difference between the two isomers, it serves as a crucial indicator of purity and can be a useful complementary technique. The presence of a single, sharp singlet in the ¹⁹F NMR spectrum is indicative of a pure sample.
| Isomer | ¹H NMR (thiazole H) | ¹³C NMR (C-4 & C-5) | ¹⁹F NMR |
| (2-(Trifluoromethyl)thiazol-4-yl)methanamine | Singlet (H-5) | C-4 (substituted), C-5 (unsubstituted) | Singlet |
| (2-(Trifluoromethyl)thiazol-5-yl)methanamine | Singlet (H-4) | C-4 (unsubstituted), C-5 (substituted) | Singlet |
Table 1: Predicted Key NMR Spectroscopic Differences (Note: Specific chemical shifts are solvent and instrument dependent and should be referenced against a known standard.)
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy provides valuable information about the functional groups present in the molecule. While it may not be the primary tool for distinguishing between these positional isomers, it is essential for confirming the presence of key structural motifs.
Both isomers are expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching of the thiazole ring and the methylene group.
-
C=N and C=C stretching vibrations of the thiazole ring in the 1650-1450 cm⁻¹ region.
-
C-F stretching vibrations of the trifluoromethyl group, which are usually strong and appear in the 1350-1100 cm⁻¹ region.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to variations in the overall vibrational modes of the molecule.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Under electron ionization (EI), both isomers will exhibit a molecular ion peak (M⁺) corresponding to their identical molecular weight. The key to differentiation lies in the relative abundances of the fragment ions.
The fragmentation of the thiazole ring is a key process. The position of the aminomethyl group will influence the stability of the resulting fragment ions. Common fragmentation pathways may include:
-
Loss of the aminomethyl radical (•CH₂NH₂) or a related fragment.
-
Cleavage of the thiazole ring. The fragmentation pattern will be indicative of the substituent positions. For instance, the initial cleavage may be favored at bonds adjacent to the substituents.
-
Loss of a trifluoromethyl radical (•CF₃).
Careful analysis of the relative intensities of these fragment ions in the mass spectrum can provide strong evidence for the isomeric identity.
Experimental Protocols
The following sections detail standardized protocols for the acquisition of high-quality spectroscopic data for the analysis of (2-(Trifluoromethyl)thiazol-yl)methanamine isomers.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified amine salt (e.g., hydrochloride) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum, ensuring good resolution to accurately determine the mass-to-charge ratios (m/z) of the molecular ion and fragment ions.
-
Fragmentation Analysis: If using tandem mass spectrometry (MS/MS), isolate the molecular ion and induce fragmentation to study the daughter ions. Compare the fragmentation patterns of the different isomers.
Conclusion
The unambiguous differentiation of (2-(Trifluoromethyl)thiazol-4-yl)methanamine and its positional isomers is a critical step in the development of novel therapeutics. A multi-technique spectroscopic approach, with a strong emphasis on NMR spectroscopy, provides the necessary tools for confident structural assignment. By carefully analyzing the subtle yet significant differences in their ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by IR and MS data, researchers can ensure the isomeric purity of their compounds and build a solid foundation for understanding their structure-activity relationships. This guide provides the fundamental principles and practical protocols to navigate the spectroscopic intricacies of these important building blocks in drug discovery.
References
- Due to the proprietary and evolving nature of drug discovery research, specific experimental data for the title compounds may not be readily available in the public domain. The principles and protocols outlined in this guide are based on established spectroscopic theory and data from closely related analogs found in the scientific literature.
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Trifluoromethylthiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the trifluoromethylthiazole scaffold has emerged as a privileged motif, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and lipophilicity that is conducive to potent and selective target engagement. However, the metabolic fate of these compounds is a critical determinant of their therapeutic success. This guide provides an in-depth, technical comparison of the methodologies used to assess the metabolic stability of trifluoromethylthiazole derivatives, grounded in experimental data and field-proven insights. We will explore the underlying principles of their metabolism, compare and contrast key in vitro assessment models, and provide detailed protocols to ensure the generation of robust and reliable data.
The Trifluoromethyl Group: A Double-Edged Sword in Metabolism
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability.[1] The exceptional strength of the carbon-fluorine bond renders it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2] By strategically placing a CF₃ group at a metabolically labile position, chemists can effectively block common oxidative metabolic pathways.[1] This "metabolic shielding" can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.
However, the potent electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the entire molecule, potentially opening alternative metabolic avenues or altering the metabolic profile of the parent compound in unexpected ways. Furthermore, studies on related benzothiazole structures have shown that trifluoromethyl substitution does not universally guarantee improved metabolic stability, highlighting the nuanced interplay of the entire molecular structure in determining its metabolic fate.
Comparative Analysis of In Vitro Metabolic Stability Assays
The early assessment of metabolic stability is paramount in the drug discovery cascade to identify compounds with favorable pharmacokinetic properties.[3] A variety of in vitro systems are available, each offering a unique balance of biological complexity, throughput, and cost. The choice of assay is a critical experimental decision that directly impacts the interpretation and predictive value of the generated data.
| Assay System | Description | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fraction of the endoplasmic reticulum containing Phase I (e.g., CYPs) and some Phase II (e.g., UGTs) enzymes. | High throughput, cost-effective, well-characterized, good for assessing CYP-mediated metabolism. | Lacks cytosolic enzymes and cofactors, may not fully capture Phase II metabolism, artificial membrane environment. |
| Hepatocytes | Intact, viable liver cells containing a full complement of metabolic enzymes and cofactors. | "Gold standard" for in vitro metabolism, provides a more physiologically relevant environment, captures both Phase I and II metabolism, and transporter effects. | Lower throughput, more expensive, limited viability of primary cells, potential for inter-donor variability. |
| Liver S9 Fraction | A mixture of microsomal and cytosolic fractions, containing a broader range of Phase I and II enzymes than microsomes. | Broader enzyme coverage than microsomes, relatively cost-effective, amenable to automation. | Lower concentration of microsomal enzymes compared to purified microsomes, requires addition of multiple cofactors. |
Expert Insight: For initial high-throughput screening of trifluoromethylthiazole libraries, liver microsomes offer an efficient and cost-effective starting point to assess susceptibility to CYP-mediated oxidation. Compounds demonstrating high stability in microsomes should then be progressed to hepatocyte assays to gain a more comprehensive understanding of their metabolic profile, including the contribution of Phase II conjugation pathways and potential transporter-mediated effects. The S9 fraction can serve as a valuable intermediate, providing a more complete enzymatic picture than microsomes without the higher cost and lower throughput of hepatocytes.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in controls to ensure the integrity and reproducibility of the experimental data.
Protocol 1: Liver Microsomal Stability Assay
This assay determines the in vitro intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test trifluoromethylthiazole compounds (and non-fluorinated analogs for comparison)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Negative control (incubation without NADPH)
Procedure:
-
Preparation: Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine liver microsomes, phosphate buffer, and the test compound or positive control. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control wells (add buffer instead).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard. The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
Trustworthiness Check:
-
The positive controls should exhibit their expected metabolic rates.
-
The negative control (without NADPH) should show minimal compound loss, confirming that the observed metabolism is enzyme-mediated.
Protocol 2: Metabolite Identification in Human Hepatocytes
This experiment aims to identify the major metabolites of a trifluoromethylthiazole compound to understand its metabolic pathways.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test trifluoromethylthiazole compound
-
Positive control (a compound with known metabolic pathways)
-
Acetonitrile (ACN)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Hepatocyte Plating: Thaw and plate cryopreserved hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Compound Incubation: Treat the hepatocytes with the test compound at a relevant concentration (e.g., 1-10 µM) and incubate at 37°C in a humidified incubator. Include vehicle control wells.
-
Sample Collection: At various time points (e.g., 0, 1, 4, and 24 hours), collect both the cell culture medium and the cell lysate.
-
Sample Preparation: Quench the metabolic activity by adding cold acetonitrile. Centrifuge to remove cellular debris.
-
LC-HRMS Analysis: Analyze the samples using a high-resolution LC-MS system to detect and characterize potential metabolites. Data-dependent or data-independent acquisition methods can be employed to acquire fragmentation data for structural elucidation.
Data Analysis:
-
Compare the chromatograms of the compound-treated samples with the vehicle controls to identify unique peaks corresponding to metabolites.
-
Determine the accurate mass of the potential metabolites and predict their elemental composition.
-
Analyze the fragmentation patterns (MS/MS spectra) to elucidate the structure of the metabolites and identify the site of metabolic modification.
Trustworthiness Check:
-
The positive control should generate its known major metabolites.
-
The 0-hour time point should not show any metabolite formation.
Visualizing Experimental Workflows and Metabolic Pathways
Clear visualization of experimental processes and metabolic pathways is essential for understanding and communicating complex scientific concepts.
Caption: Workflow for assessing metabolic stability.
Caption: Potential metabolic pathways for trifluoromethylthiazole compounds.
Case Study: Structure-Metabolism Relationships of Benzothiazole Analogs
While direct comparative data for a series of trifluoromethylthiazole compounds is limited in the public domain, a study on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors based on a benzothiazole-phenyl scaffold provides valuable insights. In this study, the introduction of trifluoromethyl groups onto the aromatic rings was explored to enhance metabolic stability. Surprisingly, the authors reported that these substitutions did not improve metabolic stability in liver microsome assays.
This finding underscores a critical principle in drug metabolism: the metabolic fate of a molecule is a holistic property, and the effects of a single functional group modification can be context-dependent. While the CF₃ group is inherently resistant to metabolism, its strong electron-withdrawing effects can alter the electronic properties of the entire molecule, potentially making other sites more susceptible to metabolic attack. This highlights the importance of empirical testing and detailed metabolite identification to understand the complete metabolic profile of a compound.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery and development. For novel chemical entities such as trifluoromethylthiazole compounds, a systematic and multi-faceted approach is essential. By combining high-throughput screening in liver microsomes with more comprehensive profiling in hepatocytes, researchers can gain a thorough understanding of a compound's metabolic liabilities. Detailed metabolite identification studies are crucial to elucidate the specific metabolic pathways and to guide further medicinal chemistry efforts to optimize metabolic stability. The methodologies and insights provided in this guide are intended to empower researchers to generate high-quality, reliable data, ultimately leading to the selection of drug candidates with a higher probability of clinical success.
References
-
U.S. Food and Drug Administration. (n.d.). FDA-Approved Drugs. Retrieved from [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current drug metabolism, 17(1), 71–79.
- Kim, K. S., Kimball, S. D., Misra, R. N., Rawlins, D. B., Hunt, J. T., Xiao, H. Y., Lu, S., Qian, L., Han, W. C., Shan, W., Mitt, T., Cai, Z. W., Poss, M. A., Zhu, H., Sack, J. S., Tokarski, J. S., Chang, C. Y., Pavletich, N., Kamath, A., Humphreys, W. G., … Webster, K. R. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 45(18), 3905–3927.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Scientific Publications. Retrieved from [Link]
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RSC Publishing. (n.d.). ChemRxiv. Retrieved from [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of Trifluoromethyl-Thiazole Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. The promise of a potent lead compound can be quickly undermined by off-target interactions, leading to unforeseen toxicities and diminished efficacy. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of trifluoromethyl-thiazole based compounds, a scaffold of significant interest in modern drug discovery, particularly in the realm of kinase inhibitors.
The trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, while the thiazole ring is a common feature in many biologically active compounds.[1][2] However, the very features that make this chemical space attractive can also contribute to unexpected interactions with a range of biological targets. Therefore, a robust cross-reactivity assessment is not just a regulatory hurdle, but a critical step in understanding the true biological activity of a compound.
This guide will delve into the practical aspects of designing and executing cross-reactivity studies, offering a comparative analysis of key methodologies and providing actionable, field-proven insights to ensure the generation of reliable and interpretable data.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Undertaking cross-reactivity studies early in the drug discovery pipeline is a strategic imperative. It allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity alongside potency. This proactive approach can save considerable time and resources by weeding out promiscuous compounds before they advance to more complex and expensive preclinical and clinical stages.[3][4]
The core principle behind assessing cross-reactivity is to challenge a compound against a broad and diverse panel of biological targets to identify any unintended interactions. The choice of targets and the assays employed are critical for generating a comprehensive and meaningful selectivity profile.
Comparative Analysis of Key Methodologies for Cross-Reactivity Profiling
A multi-pronged approach, leveraging both biochemical and cell-based assays, is often the most effective strategy for a thorough cross-reactivity assessment. Below, we compare three widely adopted and powerful techniques.
Large-Scale Kinase Panel Screening
Rationale: The thiazole scaffold is a well-established "privileged" structure in kinase inhibitor design.[5] Consequently, for any novel trifluoromethyl-thiazole compound with potential kinase-modulating activity, a broad kinase panel screen is the first line of defense against off-target effects. These panels can screen a compound against hundreds of kinases, providing a comprehensive overview of its kinome-wide selectivity.[6][7]
Methodology: Kinase panel screening is typically performed using in vitro enzymatic assays. The core principle involves measuring the ability of the test compound to inhibit the activity of a panel of purified kinases. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[8] Alternatively, fluorescence-based assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer a non-radioactive and high-throughput alternative.[9]
Data Interpretation: The results are typically expressed as the percent inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM). Hits that show significant inhibition are then followed up with IC50 determination to quantify their potency against the off-target kinases. The selectivity can be visualized using a heatmap or a scatter plot, allowing for a quick assessment of the compound's promiscuity.[10]
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Trifluoromethyl-Thiazole Compound (Compound X)
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| Primary Target Kinase | 98% | 15 | Tyrosine Kinase |
| Off-Target Kinase A | 85% | 250 | Tyrosine Kinase |
| Off-Target Kinase B | 62% | 1,200 | Serine/Threonine Kinase |
| Off-Target Kinase C | 15% | >10,000 | Serine/Threonine Kinase |
| Off-Target Kinase D | 5% | >10,000 | Atypical Kinase |
This data is for illustrative purposes only.
Competitive Binding Assays
Rationale: While enzymatic assays measure the functional consequence of inhibitor binding, competitive binding assays directly quantify the affinity of a compound for a target protein.[11] This can be a valuable orthogonal approach, especially for identifying interactions that may not lead to significant inhibition in a standard enzymatic assay but could still have biological consequences.
Methodology: A common format for competitive binding assays involves a known, labeled ligand (probe) for the target protein. The assay measures the ability of the test compound to displace the labeled ligand. The displacement is detected by a decrease in the signal from the labeled ligand. Various detection methods can be used, including fluorescence polarization (FP), surface plasmon resonance (SPR), and radioligand binding assays.[12]
Data Interpretation: The primary output of a competitive binding assay is the inhibition constant (Ki) or the dissociation constant (Kd), which represents the affinity of the compound for the target. Lower Ki or Kd values indicate higher affinity.
Table 2: Comparative Binding Affinities of Compound X and an Alternative Compound Y
| Target | Compound X (Ki, nM) | Compound Y (Ki, nM) |
| Primary Target | 12 | 25 |
| Off-Target A | 350 | >10,000 |
| Off-Target B | 2,100 | 5,000 |
This data is for illustrative purposes only.
Cellular Thermal Shift Assay (CETSA®)
Rationale: A significant limitation of in vitro assays is that they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in intact cells.[13][14] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[15]
Methodology: In a CETSA® experiment, cells are treated with the test compound and then heated to a specific temperature. The heat causes proteins to denature and aggregate. The amount of soluble target protein remaining after the heat treatment is then quantified, typically by Western blotting or immunoassays like ELISA or AlphaScreen®.[16] A compound that binds to its target will increase the protein's thermal stability, resulting in more soluble protein at a given temperature compared to untreated cells.
Data Interpretation: The results are often presented as a "melting curve," which plots the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments can also be performed to determine the concentration of the compound required to achieve a certain level of target stabilization.
Experimental Protocols
Detailed Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
-
Reagent Preparation:
-
Prepare a stock solution of the trifluoromethyl-thiazole test compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase and a suitable substrate in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
Prepare the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin) in detection buffer.
-
-
Assay Procedure:
-
Dispense the test compound into a 384-well assay plate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to control wells (no compound).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot Detection
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the trifluoromethyl-thiazole test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Clarify the lysates by centrifugation to pellet the aggregated proteins.
-
Transfer the supernatant (containing the soluble proteins) to a new tube.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Incubate with a suitable secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature.
-
Plot the normalized band intensity versus temperature to generate melting curves.
-
Compare the melting curves of the compound-treated samples to the vehicle-treated control to assess the thermal shift.
-
Visualization of Workflows and Concepts
Caption: A logical workflow for assessing the cross-reactivity of trifluoromethyl-thiazole compounds.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Future Directions
The assessment of cross-reactivity for trifluoromethyl-thiazole based compounds is a critical and multifaceted process. A combination of in vitro biochemical assays and cell-based target engagement studies provides the most comprehensive and reliable data to guide drug development decisions. By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of their compounds' selectivity profiles, ultimately leading to the development of safer and more effective therapeutics.
Future advancements in this field will likely involve the integration of computational and predictive modeling to better anticipate potential off-target interactions early in the design phase. Furthermore, the continued development of high-throughput, physiologically relevant assay systems will further enhance our ability to accurately predict the in vivo behavior of these promising compounds.
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). ACS Omega. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Biochemical Journal. [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]
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Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). Proceedings of the National Academy of Sciences. [Link]
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Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. (2021). Molecules. [Link]
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A Glycan-Based Ligands for Phenotypic Profiling and Selective Immunomodulation of Alveolar Macrophage for Resolution of Inflammation. (2024). International Journal of Molecular Sciences. [Link]
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Understanding Sensitivity and Cross-Reactivity of Xylazine Lateral Flow Immunoassay Test Strips for Drug Checking Applications. (n.d.). ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of (2-(Trifluoromethyl)thiazol-4-yl)methanamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2-(Trifluoromethyl)thiazol-4-yl)methanamine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, fostering a culture of safety and sustainability in the laboratory.
Understanding the Hazard Profile: The "Why" Behind the Procedure
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity and toxicity of the molecule. Thiazole derivatives are known for a wide range of biological activities and can present various hazards.[1][2] Primary amines can be corrosive and irritants. Data from a supplier, BLDpharm, indicates that (2-(Trifluoromethyl)thiazol-4-yl)methanamine is classified as a hazardous material for transportation (UN# 2735, Class 8, Packing Group III), with a "Danger" signal word.[3]
The following table summarizes the anticipated hazards based on available data for this and similar compounds.[3][4]
| Hazard Category | GHS Hazard Statements (Anticipated) | Implication for Handling and Disposal |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | All handling and disposal steps must be conducted in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment (PPE) to prevent ingestion, skin contact, and inhalation. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Chemical-resistant gloves and a lab coat are mandatory. In case of contact, immediately flush the affected area with copious amounts of water. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Safety goggles or a face shield must be worn at all times. An eyewash station should be readily accessible. |
| Respiratory Irritation | H335: May cause respiratory irritation | Work should be performed in a chemical fume hood to avoid inhaling vapors or aerosols. |
These anticipated hazards necessitate that (2-(Trifluoromethyl)thiazol-4-yl)methanamine be treated as a hazardous waste. Disposal must adhere to local, state, and federal regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (2-(Trifluoromethyl)thiazol-4-yl)methanamine and its associated contaminated materials is a critical final step in the experimental process. The following protocol provides a systematic approach to ensure safety and compliance.
Step 1: Waste Identification and Segregation
The foundation of proper chemical waste management is accurate identification.[7] All waste streams containing (2-(Trifluoromethyl)thiazol-4-yl)methanamine must be classified as hazardous waste.
-
Pure Compound: Any unused or expired (2-(Trifluoromethyl)thiazol-4-yl)methanamine.
-
Contaminated Materials: This includes, but is not limited to:
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats.
-
Labware: Pipette tips, vials, and other disposable containers.
-
Spill Cleanup Materials: Absorbents like vermiculite or sand.[4]
-
Segregate this waste from non-hazardous and other types of chemical waste to prevent unwanted reactions and ensure proper disposal routing.
Step 2: Selection of a Compatible Waste Container
Choose a waste container that is chemically compatible with (2-(Trifluoromethyl)thiazol-4-yl)methanamine and any solvents used in the waste mixture.
-
Material: High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable. Avoid metal containers if there is a potential for corrosion.
-
Integrity: The container must be in good condition, with a secure, leak-proof lid.
Step 3: Proper Labeling of the Hazardous Waste Container
Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.[8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(2-(Trifluoromethyl)thiazol-4-yl)methanamine."
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container (accumulation start date).
-
The relevant hazard pictograms (e.g., corrosive, health hazard).
Step 4: Accumulation and Storage
Store the hazardous waste container in a designated satellite accumulation area within the laboratory or a central accumulation area.
-
Location: The storage area should be secure, well-ventilated, and away from ignition sources.
-
Containment: Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.
-
Time Limits: Be aware of the regulatory time limits for accumulating hazardous waste on-site, which vary depending on the generator status of the facility.[9]
Step 5: Final Disposal
The final disposal of the hazardous waste must be handled by a licensed environmental waste management contractor.[10]
-
Arrangement: Follow your institution's procedures for arranging a hazardous waste pickup.
-
Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.
The following diagram illustrates the decision-making and procedural flow for the disposal of (2-(Trifluoromethyl)thiazol-4-yl)methanamine.
Caption: Disposal workflow for (2-(Trifluoromethyl)thiazol-4-yl)methanamine.
Decontamination and Spill Control: Preparing for the Unexpected
Accidents can happen, and a well-defined spill response plan is essential.
Immediate Actions in Case of a Spill:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart), and safety goggles or a face shield. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[4] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material and place it into a designated hazardous waste container.[10]
-
Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.
The Fate of Trifluoromethyl Compounds: A Note on Final Disposal Methods
While the immediate responsibility of the researcher is to ensure waste is properly segregated and containerized for pickup, it is valuable to understand the ultimate disposal routes for halogenated organic compounds. Due to the stability of the carbon-fluorine bond, landfilling is generally not a preferred option as it does not break down the molecule.[11]
High-temperature incineration is a common and effective method for the destruction of many hazardous organic wastes.[12] However, the incineration of fluorinated compounds can lead to the formation of harmful byproducts if not conducted under optimal conditions.[13] Therefore, it is crucial to rely on professional waste management services with the appropriate technology and permits to handle such waste streams.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of (2-(Trifluoromethyl)thiazol-4-yl)methanamine is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the inherent hazards of this compound and adhering to a systematic disposal protocol, we can ensure the safety of our laboratories and minimize our environmental footprint. This guide serves as a foundational resource, and it is incumbent upon every researcher to supplement this information with their institution's specific policies and procedures.
References
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U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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ChemRxiv. (2023). Site-specific Deaminative Trifluoromethylation of Aliphatic Primary Amines. Retrieved from [Link]
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National Institutes of Health. (2024). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]
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ResearchGate. (2023). Site‐Specific Deaminative Trifluoromethylation of Aliphatic Primary Amines. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Ohio EPA. (2021). Hazardous Waste. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Retrieved from [Link]
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eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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University of Oxford. (2024). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
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Navigating the Handling of (2-(Trifluoromethyl)thiazol-4-yl)methanamine: A Guide to Safe Laboratory Practices
Researchers and scientists working at the forefront of drug development often handle novel chemical entities with limited published safety data. (2-(Trluoromethyl)thiazol-4-yl)methanamine, a key building block in modern medicinal chemistry, is one such compound. Its unique structure, incorporating a trifluoromethyl group and an aminothiazole moiety, necessitates a cautious and well-informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Landscape
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For (2-(Trluoromethyl)thiazol-4-yl)methanamine, the primary concerns stem from its corrosive nature and potential toxicity.
GHS Hazard Classification:
Based on data for the compound and structurally related aminothiazoles, (2-(Trluoromethyl)thiazol-4-yl)methanamine is classified with the following hazards:
-
H302: Harmful if swallowed. [1]
-
H314: Causes severe skin burns and eye damage. [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation. [2]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation. [3]
The presence of the primary amine group contributes significantly to the compound's corrosivity. Amines are organic bases that can cause severe chemical burns upon contact with skin and eyes.[4][5] The trifluoromethyl group generally imparts stability to a molecule; however, the overall toxicological profile is dictated by the entire structure.[6][7] Notably, the 2-aminothiazole core, while a valuable scaffold in drug discovery, has been identified as a potential "toxicophore," a chemical structure that can be metabolized into reactive, and potentially toxic, byproducts.[8] This underscores the importance of minimizing exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling (2-(Trluoromethyl)thiazol-4-yl)methanamine, especially given its corrosive properties. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedure being performed.
Eye and Face Protection: A Non-Negotiable Requirement
Given the severe risk of eye damage, robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for all handling operations: Chemical splash goggles.
-
High-Splash Risk Scenarios (e.g., transfers of larger quantities, reaction quenching): A full-face shield worn over chemical splash goggles is required to protect the entire face from splashes.[5]
Skin and Body Protection: A Barrier Against Corrosivity
Preventing skin contact is critical. Standard laboratory attire and specialized chemical-resistant garments are necessary.
-
Body: A flame-resistant lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron or a full chemical-resistant suit should be worn.
-
Footwear: Fully enclosed shoes are mandatory. Open-toed shoes are strictly prohibited in any laboratory setting where this compound is handled.
Hand Protection: Selecting the Right Gloves
Choosing the correct gloves is crucial, as not all materials offer the same level of protection against specific chemicals. For amines, and particularly corrosive ones, glove selection should be deliberate.
Glove Selection Guide
| Glove Material | Suitability for Amines & Corrosives | Key Considerations |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of corrosive chemicals, including acids and bases.[9] Remains flexible at low temperatures. |
| Neoprene | Good | Provides good resistance to a broad spectrum of chemicals and is known for its dexterity and tear resistance.[9] |
| Nitrile | Fair to Good | A common choice for general laboratory use and offers good protection against many chemicals. However, for highly corrosive amines, breakthrough times can be shorter. Best suited for incidental contact.[10] |
| Polyvinyl Chloride (PVC) | Good | Offers good protection against acids, bases, and amines.[11] |
| Natural Rubber (Latex) | Not Recommended | While offering good dexterity, latex gloves provide poor protection against many chemicals and can cause allergic reactions.[9] |
Operational Best Practices for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing them.
-
Double Gloving: For handling neat material or concentrated solutions, wearing two pairs of nitrile or a nitrile/neoprene combination is a recommended practice. This provides an additional layer of protection in case the outer glove is compromised.
-
Prompt Removal and Replacement: If a glove comes into contact with the chemical, it must be removed immediately and replaced. Do not attempt to wash and reuse disposable gloves.[10]
-
Proper Removal Technique: To avoid contaminating your skin, use a proper glove removal technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside).
Respiratory Protection: Safeguarding Against Inhalation Hazards
Given that (2-(Trluoromethyl)thiazol-4-yl)methanamine can be harmful if inhaled and may cause respiratory irritation, all handling of the solid or its solutions should be conducted within a certified chemical fume hood. In situations where a fume hood is not available or if there is a potential for aerosol generation, respiratory protection is required.
Respirator Selection Workflow
Caption: PPE Selection Workflow.
Respirator Cartridge Selection
| Hazard | Recommended Cartridge Type | NIOSH Color Code |
| Organic Vapors | Organic Vapor (OV) | Black |
| Acid Gases (due to corrosive nature) | Acid Gas (AG) | White |
| Combination | Multi-gas/Vapor | Olive |
For this compound, a combination cartridge (e.g., organic vapor/acid gas) is the most prudent choice for any non-fume hood operations where exposure is possible. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[12]
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that a spill kit, safety shower, and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting work.
-
Don the appropriate PPE as outlined in the previous section.
-
-
Weighing and Transfer:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of any dust particles.
-
Use a spatula for transfers and avoid creating dust.
-
If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
-
Running Reactions:
-
All reactions should be conducted in a chemical fume hood.
-
Use appropriate glassware and ensure all joints are properly sealed.
-
Maintain a clear and uncluttered workspace.
-
-
Post-Handling:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Spill Response
In the event of a spill, a calm and methodical response is crucial.
Spill Response Workflow
Caption: Emergency Spill Response Workflow.
Detailed Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[13]
-
Secure the Area: Close the doors to the affected area to prevent the spread of vapors.[14]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, cat litter, or sand.[15]
-
Absorb and Neutralize: Cover the spill with the absorbent material, working from the outside in. For a corrosive amine, a specialized neutralizing agent may be used if available and you are trained in its use.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and then wipe it down.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste in accordance with institutional and local regulations.[16]
Disposal Plan
All waste containing (2-(Trluoromethyl)thiazol-4-yl)methanamine, whether solid, liquid, or contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.
-
Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[16][17]
By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with (2-(Trluoromethyl)thiazol-4-yl)methanamine, fostering a secure environment for groundbreaking scientific discovery.
References
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OSHA. OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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Florida State University Emergency Management. Chemical Spills. [Link]
- Wang, C., et al. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
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3M. 3M Respirator Selection Guide. [Link]
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Brandeis University. Corrosive Chemicals | Laboratory Safety. [Link]
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Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. [Link]
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Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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Kerbl. Chemical resistant gloves. [Link]
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The Chemistry Blog. Safe Handling of Corrosive Chemicals. [Link]
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3M. 3M Respirator Selection Guide. [Link]
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NIOSH. OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. [Link]
- Stevanović, M., & Pešić, M. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
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Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]
- Johnson, B. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
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University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]
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PubChem. Tertiary amines (OR) alkylamines, (corrosive liquid). [Link]
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Miami University. Chemical Spill - Emergency Procedures. [Link]
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Villa Crop Protection. THIAZOLE 500 SC SAFETY DATA SHEET. [Link]
- Wang, Y., et al. (2024).
- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
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3M. 2010 Respirator Selection Guide. [Link]
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Storemasta. Handling Corrosive Substances in the Workplace. [Link]
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Safeopedia. Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]
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Advanced Biotech. 2-Acetyl Thiazole synthetic Safety Data Sheet. [Link]
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- 3. aksci.com [aksci.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. reddit.com [reddit.com]
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- 8. researchgate.net [researchgate.net]
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- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
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- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
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- 14. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
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- 17. prod.adv-bio.com [prod.adv-bio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
